Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-
Description
The exact mass of the compound (4-Bromo-3-methylphenyl)-4-thiomorpholinyl-methanone is 298.99795 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(4-bromo-3-methylphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNULFVFVPOZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCSCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis, Characterization, and Strategic Utility of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the downstream success of lead optimization. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1), commonly referred to as 4-(4-bromo-3-methylbenzoyl)thiomorpholine, is an advanced, highly versatile intermediate. It integrates a sterically encumbered aryl bromide handle for transition-metal-catalyzed cross-coupling with a thiomorpholine ring—a critical bioisostere used to modulate pharmacokinetics and target binding. This whitepaper provides a comprehensive technical guide on the structural rationale, de novo synthesis, analytical characterization, and downstream application of this critical scaffold.
Structural Rationale & Pharmacophore Utility
The architectural design of this intermediate is not arbitrary; it is engineered to solve specific challenges in drug discovery:
-
The Aryl Bromide Handle & Steric Hindrance: The 4-bromo-3-methylphenyl moiety serves as a robust electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the methyl group at the 3-position acts as an ortho-substituent relative to the bromide. This steric bulk restricts the rotational degrees of freedom in the resulting biaryl or heteroaryl products, lowering the entropic penalty upon binding to a target protein's hydrophobic pocket [3].
-
The Thiomorpholine Bioisostere: The thiomorpholine ring is frequently deployed as a bioisostere for morpholine or piperazine. Replacing the oxygen atom of morpholine with a sulfur atom alters the hydrogen-bonding profile and increases lipophilicity (logP). Furthermore, the sulfur atom introduces a unique metabolic liability/opportunity: it can be selectively oxidized in vivo to a sulfoxide or sulfone, which can drastically improve aqueous solubility and alter the electrostatic interactions within a binding site, a strategy successfully employed in the development of macrocyclic Mcl-1 inhibitors [1].
De Novo Synthesis Protocol
To synthesize this intermediate, an amide coupling between 4-bromo-3-methylbenzoic acid and thiomorpholine is required. While standard peptide coupling reagents (e.g., HATU, EDC) are viable, the formation of an acid chloride intermediate is preferred for scale-up due to its high atom economy, cost-effectiveness, and ease of purification.
Causality of Experimental Choices
We utilize oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) rather than thionyl chloride ( SOCl2 ). DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly activates the carboxylic acid. Oxalyl chloride is selected because its byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are entirely gaseous and easily removed via concentration in vacuo, preventing the harsh, prolonged acidic conditions associated with SOCl2 reflux that can lead to impurities [2].
Step-by-Step Methodology (Self-Validating System)
Step 1: Acid Chloride Formation
-
Reaction: Suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
-
Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Cool the mixture to 0 °C using an ice bath.
-
Activation: Dropwise, add oxalyl chloride (1.2 eq). The evolution of gas ( CO , CO2 ) will be immediately observable.
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
In-Process Control (IPC): Self-Validation Step. Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS. Complete conversion is confirmed by the exclusive presence of the methyl ester mass ( m/z ~229 [M+H]+) and the absence of the starting acid.
-
Isolation: Concentrate the mixture in vacuo to yield the crude acid chloride. Redissolve in anhydrous DCM and concentrate again to strip residual oxalyl chloride and HCl.
Step 2: Amide Coupling
-
Preparation: Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Base Addition: Add triethylamine ( Et3N , 2.5 eq) to act as an HCl scavenger.
-
Coupling: Add thiomorpholine (1.1 eq) dropwise. A white precipitate ( Et3N⋅HCl ) will form, driving the reaction forward.
-
Completion: Stir at room temperature for 4 hours.
-
Workup: Wash the organic layer sequentially with 1N aqueous HCl (to remove unreacted amine), saturated aqueous NaHCO3 (to neutralize residual acid), and brine.
-
Purification: Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure methanone product.
Fig 1. Synthesis workflow of the methanone intermediate from commercial precursors.
Analytical Characterization & Quality Control
Rigorous analytical validation is required to ensure the integrity of the building block before deploying it in expensive downstream catalytic cycles. The presence of the bromine atom provides a distinct 1:1 isotopic signature (79Br and 81Br) in mass spectrometry.
| Analytical Parameter | Method / Conditions | Expected Result / Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| LC-MS (ESI+) | C18 Column, MeCN/ H2O (0.1% Formic Acid) | m/z 300.0 [M+H]+ (79Br) and 302.0 [M+H]+ (81Br) |
| 1 H NMR | 400 MHz, CDCl3 , 298 K | δ 7.55 (d, 1H), 7.25 (d, 1H), 7.10 (dd, 1H), 3.95 (br s, 4H), 2.65 (br s, 4H), 2.42 (s, 3H) |
| 13 C NMR | 100 MHz, CDCl3 , 298 K | δ 169.5 (C=O), 138.2, 135.1, 132.4, 129.8, 126.5, 124.1, 48.2 (N- CH2 ), 27.5 (S- CH2 ), 22.8 ( CH3 ) |
| Purity | HPLC (UV detection at 254 nm) | ≥ 98.0% (Area Under Curve) |
Downstream Functionalization & Metabolic Profiling
Overcoming Steric Hindrance in Cross-Coupling
When utilizing this methanone intermediate in downstream drug discovery workflows—such as a Suzuki-Miyaura coupling to append a heterocyclic pharmacophore—the ortho-methyl group presents a kinetic barrier during the oxidative addition step of the palladium catalytic cycle.
To overcome this, highly reactive, sterically demanding, and electron-rich dialkylphosphinobiaryl ligands (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t−Bu)3 ) must be employed. These ligands facilitate the formation of a monoligated Pd0 active species, which accelerates oxidative addition into the hindered C-Br bond and prevents catalyst deactivation[3].
Metabolic Fate of the Thiomorpholine Ring
Once integrated into an Active Pharmaceutical Ingredient (API), the thiomorpholine ring is subject to Phase I metabolism, primarily mediated by hepatic Cytochrome P450 (CYP450) enzymes and Flavin-containing monooxygenases (FMOs). The sulfur atom undergoes sequential S-oxidation to form a sulfoxide, and subsequently, a sulfone. These metabolites often retain pharmacological activity but exhibit significantly lower logP values, which can enhance renal clearance and reduce off-target toxicity [1].
Fig 2. Downstream Suzuki-Miyaura coupling and subsequent CYP450-mediated sulfoxidation pathways.
References
-
Rescourio, G., et al. "Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere." Journal of Medicinal Chemistry, 2019. URL:[Link][1]
-
Ren, J.-W., et al. "Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide." Organic Letters, 2021. URL:[Link][2]
-
Shen, Q., et al. "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure-Activity Relationships." Journal of the American Chemical Society, 2008. URL:[Link][3]
Sources
(4-bromo-3-methylphenyl)(thiomorpholino)methanone physical properties
An In-depth Technical Guide to the Physical Properties of (4-bromo-3-methylphenyl)(thiomorpholino)methanone
Introduction
The exploration of novel chemical entities is a cornerstone of modern drug discovery and materials science.[1] (4-bromo-3-methylphenyl)(thiomorpholino)methanone is one such molecule that, despite its potential utility as a synthetic intermediate, remains largely uncharacterized in the scientific literature. This guide serves as a comprehensive technical framework for researchers and drug development professionals, outlining the necessary steps to thoroughly determine the physical properties of this compound.
The molecular formula for (4-bromo-3-methylphenyl)(thiomorpholino)methanone is C₁₂H₁₄BrNSO.[2] Given the absence of extensive public data, this document will provide a robust, predictive, and methodological approach. We will detail the experimental protocols required to elucidate its key physical and chemical characteristics, thereby establishing a foundation for its future applications. The principles and techniques described herein are broadly applicable to the characterization of new organic compounds.[3]
Caption: Chemical structure of (4-bromo-3-methylphenyl)(thiomorpholino)methanone.
Predicted and Calculated Physical Properties
Prior to empirical determination, certain physical properties can be calculated or reasonably predicted based on the compound's structure. These values provide a baseline for experimental work.
| Property | Predicted/Calculated Value | Basis for Prediction/Calculation |
| Molecular Formula | C₁₂H₁₄BrNSO | Derived from the chemical structure.[2] |
| Molecular Weight | 300.22 g/mol | Calculated from the sum of the atomic masses of the constituent elements.[4] |
| Physical State | Likely a crystalline solid | Based on the relatively high molecular weight and the rigid, aromatic structure. Analogous compounds, such as 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, are reported as solids.[5] |
| Solubility | Insoluble in water; Soluble in moderately polar to nonpolar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | The molecule possesses a large nonpolar aromatic ring and hydrocarbon portions, which are expected to dominate its solubility profile, making it hydrophobic.[6] The polar amide and thiomorpholine groups may confer slight solubility in more polar organic solvents. |
Synthesis and Purification: A Prerequisite for Accurate Analysis
The integrity of all subsequent physical property measurements hinges on the purity of the compound. Therefore, a reliable synthetic and purification protocol is paramount. While a specific protocol for this exact molecule is not published, a logical synthetic approach would be the amidation of 4-bromo-3-methylbenzoyl chloride with thiomorpholine.
Plausible Synthetic Workflow
Caption: A plausible synthetic and purification workflow for the target compound.
Purification is critical. For a solid compound, recrystallization from a suitable solvent system is often effective. Column chromatography provides an alternative for achieving high purity. The homogeneity of the purified sample should be confirmed before proceeding with physical property determination.[7]
Experimental Protocols for Physical Property Determination
The following section details the self-validating experimental protocols necessary for a comprehensive characterization of the title compound.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides a strong indication of a compound's purity. A pure crystalline solid will exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will cause a depression and broadening of this range.[8]
Methodology:
-
Sample Preparation: Ensure the synthesized compound is completely dry.[9] Finely powder a small amount of the solid.
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[10]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Conduct a quick determination by heating rapidly to find an approximate melting point. This saves time in the subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating at a slow, controlled rate of approximately 1-2°C per minute.[9][11]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
-
Replicates: Perform at least two more careful determinations to ensure consistency.
Solubility Profile
Causality: A compound's solubility in various solvents reveals information about its polarity and the presence of acidic or basic functional groups.[12][13] This knowledge is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
-
General Procedure: In a small test tube, add approximately 25 mg of the compound to 0.75 mL of the solvent.[13] Agitate the mixture vigorously for 30-60 seconds.[6] Observe if the solid dissolves completely. A substance is generally considered "soluble" if it dissolves to an extent of about 3.3 g per 100 mL of solvent.[13]
-
Solvent Sequence: Test the solubility in the following solvents in a logical sequence.
Caption: Systematic workflow for determining the solubility profile.
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its structure and identity.[3]
Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[14][15] ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.[16][17]
Predicted ¹H NMR Signals (in CDCl₃):
-
Aromatic Protons (δ 7.0-8.0 ppm): A set of multiplets corresponding to the three protons on the substituted benzene ring.
-
Thiomorpholine Protons (δ 2.5-4.0 ppm): Two or more multiplets corresponding to the eight protons of the thiomorpholine ring. The protons closer to the sulfur and nitrogen atoms will have distinct chemical shifts.
-
Methyl Protons (δ 2.2-2.5 ppm): A singlet corresponding to the three protons of the methyl group on the benzene ring.
Predicted ¹³C NMR Signals (in CDCl₃):
-
Carbonyl Carbon (δ 165-175 ppm): A single peak for the amide carbonyl carbon.
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals for the six carbons of the benzene ring.
-
Thiomorpholine Carbons (δ 25-55 ppm): Two distinct signals for the four carbons of the thiomorpholine ring.
-
Methyl Carbon (δ 15-25 ppm): A single peak for the methyl carbon.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[18][19]
Predicted Characteristic FTIR Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (Thiomorpholine & Methyl) |
| ~1630-1680 | C=O stretch | Amide (Tertiary) |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1300-1200 | C-N stretch | Amide |
| ~800-600 | C-Br stretch | Aryl Halide |
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powdered sample directly on the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.[20][21]
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight.[22][23] High-resolution mass spectrometry (HRMS) can even confirm the molecular formula.[24] The presence of bromine (with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) will produce a characteristic isotopic pattern.[25]
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br, respectively (approximately m/z 300 and 302).
-
Fragment Ions: Additional peaks corresponding to the fragmentation of the molecule in the mass spectrometer, which can provide further structural information.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, confirming the molecular weight and the presence of one bromine atom.
Conclusion
The characterization of a novel compound such as (4-bromo-3-methylphenyl)(thiomorpholino)methanone requires a systematic and multi-faceted analytical approach. This guide provides the necessary theoretical framework and detailed experimental protocols for any researcher to confidently determine its fundamental physical properties. By following these self-validating systems for melting point, solubility, and spectroscopic analysis, a complete and accurate profile of the compound can be established, paving the way for its potential use in drug development and chemical synthesis.
References
- Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development. (n.d.). Google Vertex AI Search.
- How to Determine Molecular Weight? - Mtoz Biolabs. (n.d.). Mtoz Biolabs.
- Melting point determination. (n.d.). University of Calgary.
- A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides. (2025). BenchChem.
- Solubility test for Organic Compounds. (2024, September 24). Labmonk.
- Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs.
- Molecular Weight Determination. (n.d.). Impact Analytical.
- Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd.
- FTIR Spectroscopy for Functional Group Analysis. (n.d.). Scribd.
- Guidelines for Characterization of Organic Compounds. (n.d.). ACS Publications.
- The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC - NIH.
- Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
- Melting point determination. (n.d.). SSERC.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences (JCHPS).
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics.
- Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems.
- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). International Journal of Pharmaceutical Sciences.
- Melting Point Determination / General Tests. (n.d.). The Japanese Pharmacopoeia.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas.
- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (n.d.). Nanotechnology Perceptions.
- Classification of organic compounds By solubility. (n.d.). Faculty of Science, Mansoura University.
- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.
- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- FTIR Basic Organic Functional Group Reference Chart. (2015, December 21). Thermo Fisher Scientific.
- Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-. (n.d.). Sigma-Aldrich.
- Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. (2007, August 23). MDPI.
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- [sigmaaldrich.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 5. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol [mdpi.com]
- 6. saltise.ca [saltise.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. thinksrs.com [thinksrs.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. acdlabs.com [acdlabs.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. jchps.com [jchps.com]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. scribd.com [scribd.com]
- 19. azooptics.com [azooptics.com]
- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 21. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 22. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development [en.biotech-pack.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 25. scribd.com [scribd.com]
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Potential Applications of 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide (C₁₂H₁₄BrNOS)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the thiazole derivative, 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel heterocyclic compounds.
Introduction: The Significance of the Thiazole Scaffold
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of biologically active compounds. The thiazole nucleus is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] The introduction of an N-oxide functionality to the thiazole ring can further modulate the compound's physicochemical properties and biological activity, making thiazole N-oxides an emerging class of therapeutic agents.[4] This guide focuses on a specific derivative, 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide, providing a detailed exploration of its chemical nature and potential.
Chemical Structure and Nomenclature
The molecule with the chemical formula C₁₂H₁₄BrNOS, which is the focus of this guide, is systematically named 2-(4-bromophenyl)-4,5-dimethyl-1,3-thiazole 3-oxide .
| Property | Value |
| Molecular Formula | C₁₂H₁₄BrNOS |
| IUPAC Name | 2-(4-bromophenyl)-4,5-dimethyl-1,3-thiazole 3-oxide |
| Molecular Weight | 316.22 g/mol |
| Core Structure | Thiazole |
The structure consists of a central 4,5-dimethylthiazole ring. A 4-bromophenyl group is attached at the 2-position of the thiazole ring. The nitrogen atom at position 3 of the thiazole ring is oxidized to form an N-oxide.
Caption: Chemical structure of 2-(4-bromophenyl)-4,5-dimethyl-1,3-thiazole 3-oxide.
Synthesis and Characterization
The synthesis of 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide can be approached in a two-step process: the synthesis of the thiazole precursor followed by its N-oxidation.
Step 1: Synthesis of 2-(4-bromophenyl)-4,5-dimethylthiazole
The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3][5][6] This reaction involves the condensation of an α-haloketone with a thioamide.
Caption: Hantzsch synthesis of the thiazole precursor.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromothiobenzamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of α-haloketone: To the stirred solution, add 3-bromo-2-butanone (1 equivalent).
-
Reaction: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-(4-bromophenyl)-4,5-dimethylthiazole.
Step 2: N-Oxidation of the Thiazole Precursor
The N-oxidation of the thiazole nitrogen can be achieved using a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.[7][8]
Caption: N-oxidation of the thiazole precursor.
Experimental Protocol:
-
Reactant Preparation: Dissolve the synthesized 2-(4-bromophenyl)-4,5-dimethylthiazole (1 equivalent) in a chlorinated solvent like dichloromethane (CH₂Cl₂).
-
Addition of Oxidizing Agent: Cool the solution in an ice bath and add m-CPBA (1.1-1.5 equivalents) portion-wise, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography.
Characterization
Expected Spectroscopic Data:
| Technique | Precursor: 2-(4-bromophenyl)-4,5-dimethylthiazole | Product: 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide |
| ¹H NMR | Aromatic protons of the 4-bromophenyl group (two doublets, ~7.5-7.8 ppm). Methyl protons at C4 and C5 (two singlets, ~2.3-2.5 ppm). | Aromatic protons will show a downfield shift due to the electron-withdrawing effect of the N-oxide. Methyl protons will also experience a slight downfield shift. |
| ¹³C NMR | Aromatic carbons (~120-140 ppm). Thiazole ring carbons (~110-160 ppm). Methyl carbons (~10-20 ppm). | The carbons of the thiazole ring, particularly C2 and C4, will be deshielded and shift downfield. |
| IR (cm⁻¹) | C=N stretching (~1600-1650), C-H aromatic stretching (~3000-3100), C-Br stretching (~500-600).[8][9] | A characteristic N-O stretching band will appear around 1200-1300 cm⁻¹. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ and [M+2]⁺ in a ~1:1 ratio due to the bromine isotope. Fragmentation may involve cleavage of the thiazole ring.[10][11] | Molecular ion peak corresponding to the N-oxide. Fragmentation may involve the loss of an oxygen atom. |
Potential Applications in Drug Development
Derivatives of 2-(4-bromophenyl)thiazole have demonstrated a range of biological activities, suggesting potential therapeutic applications for the N-oxide analog.
Anticancer Activity
Numerous studies have reported the anticancer properties of 2,4-disubstituted thiazole derivatives.[12] The presence of a 4-bromophenyl group at the 2-position of the thiazole ring has been associated with significant cytotoxic effects against various cancer cell lines.[2] The introduction of the N-oxide moiety could potentially enhance this activity by altering the molecule's electronic properties and its ability to interact with biological targets.
Antimicrobial Activity
The thiazole nucleus is a well-established scaffold for the development of antimicrobial agents.[3] Compounds containing the 2-(4-bromophenyl)thiazole core have shown promising activity against both bacterial and fungal pathogens.[5] The N-oxide derivative could exhibit enhanced or novel antimicrobial properties due to its altered polarity and potential to act as a pro-drug, being reduced to the parent thiazole in the biological environment.
Caption: Potential therapeutic applications of the target compound.
Conclusion and Future Directions
This technical guide has detailed the chemical structure, a plausible synthetic route, and the potential biological activities of 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide. The robust Hantzsch synthesis provides a reliable method for accessing the thiazole precursor, which can then be converted to the target N-oxide through standard oxidation procedures. The existing literature on related compounds strongly suggests that this molecule holds promise as a scaffold for the development of new anticancer and antimicrobial agents.
Future research should focus on the actual synthesis and thorough characterization of this specific N-oxide to confirm the predicted spectroscopic data. Furthermore, comprehensive in vitro and in vivo biological evaluations are necessary to fully elucidate its therapeutic potential and mechanism of action. The insights gained from such studies will be invaluable for the rational design of next-generation thiazole-based therapeutics.
References
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). GSC Biological and Pharmaceutical Sciences. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-f. The Royal Society of Chemistry. [Link]
-
Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. TSI Journals. [Link]
-
Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. [Link]
-
Facile and convenient synthesis of 2,4-disubstituted and 2,3,4-trisubstituted 1,3-thiazoles. ResearchGate. [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]
-
Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. [Link]
-
An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution: the evaluation of NH behavior in terms of. ResearchGate. [Link]
-
One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl) thiazole derivatives. ACG Publications. [Link]
-
Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Semantic Scholar. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [Link]
-
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]
-
and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. [Link]
-
Thiazole, 2-ethyl-4,5-dimethyl-. NIST WebBook. [Link]
-
Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Wipf Group. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]
-
The experimental and simulated IR spectra of 5-acetyl2,4-dimethylthiazole.. ResearchGate. [Link]
-
One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives. ACG Publications. [Link]
-
IR Spectra of Selected Compounds. Chemistry LibreTexts. [Link]
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Solubility Profiling of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-: A Comprehensive Technical Guide
Executive Summary
In the preclinical development of halogenated aryl amides, predicting and quantifying aqueous solubility is a critical bottleneck. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1) represents a highly lipophilic molecular scaffold. Its structural architecture—combining a bulky bromine atom, a hydrophobic methylphenyl group, and a sulfur-containing thiomorpholine ring—presents unique solvation challenges.
This whitepaper provides an in-depth, self-validating methodological framework for determining the solubility data of this specific compound. By synthesizing thermodynamic principles with high-throughput experimental workflows, this guide empowers formulation scientists to accurately profile its kinetic and equilibrium solubility, thereby de-risking downstream pharmacokinetic (PK) failures.
Physicochemical Causality: Structural Impact on Solvation
To design an effective solubility assay, we must first understand the causality behind the molecule's interaction with aqueous media. The solubility of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is governed by the hydration free energy ( ΔGhyd ) and the crystal lattice energy (sublimation free energy).
-
The Halogen Effect (Bromine): The introduction of a bulky bromine atom at the para-position of the aryl ring significantly increases the partition coefficient (LogP). Bromine's anisotropic electron density creates a σ -hole, which alters local hydration dynamics and drives the molecule out of the aqueous phase, severely depressing intrinsic solubility[1].
-
The Thiomorpholine Ring: Unlike its oxygenated counterpart (morpholine), thiomorpholine contains a sulfur atom. Sulfur is larger and less electronegative than oxygen, which drastically reduces its capacity to act as a hydrogen-bond acceptor with water. This structural substitution inherently decreases aqueous solubility while increasing lipophilicity [2].
-
Crystal Lattice Stabilization: The planar methanone (amide/ketone) core facilitates strong intermolecular π−π stacking and directional dipole interactions in the solid state. High sublimation free energy means that breaking the crystal lattice to achieve thermodynamic solubility requires significant energy [3].
Fig 1: Structural features of the compound and their causal effects on aqueous solubility.
Predicted Physicochemical Parameters
Based on structural modeling and historical data of halogenated thiomorpholine derivatives, the expected parameters are summarized below to guide assay design:
| Parameter | Predicted Value Range | Implication for Assay Design |
| Molecular Weight | 300.21 g/mol | Standard membrane filters (0.22 µm) are suitable. |
| LogP (Octanol/Water) | 3.5 – 4.5 | High lipophilicity; prone to non-specific binding to plastics. |
| Kinetic Solubility | < 50 µM | Requires sensitive detection (e.g., Nephelometry) to detect early precipitation. |
| Thermodynamic Solubility | < 10 µg/mL | Requires HPLC-UV/MS for accurate quantification; UV alone may lack sensitivity. |
Experimental Workflows: A Self-Validating System
To accurately capture the solubility profile of this compound, a dual-tiered approach is mandatory. Kinetic solubility determines the precipitation point of the compound when introduced from a solvent (mimicking intravenous dosing or biological assays), while Thermodynamic solubility determines the true equilibrium state of the solid crystal in water (critical for oral formulation).
Fig 2: Dual-tiered solubility assessment workflow for preclinical drug development.
Protocol A: Kinetic Solubility via Laser Nephelometry
Because Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is highly hydrophobic, introducing it into aqueous media from a DMSO stock will result in supersaturation followed by rapid precipitation. Laser nephelometry measures the intensity of scattered light caused by these insoluble suspended particles, providing a highly accurate, filtration-free precipitation point [4].
Self-Validation Logic: The assay includes a co-solvent control (DMSO alone) to ensure background scattering is normalized, preventing false positives from buffer salt precipitation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM. Caution: Ensure complete dissolution via sonication for 5 minutes.
-
Serial Dilution: In a 96-well UV-transparent microtiter plate, prepare a 12-point linear serial dilution of the DMSO stock.
-
Aqueous Injection: Rapidly inject phosphate-buffered saline (PBS, pH 7.4) into each well so that the final DMSO concentration is uniformly fixed at 2% (v/v).
-
Equilibration: Seal the plate and incubate at 25°C for exactly 2 hours on a plate shaker at 500 RPM. This allows metastable supersaturated states to nucleate and precipitate.
-
Nephelometric Readout: Transfer the plate to a laser nephelometer (e.g., NEPHELOstar Plus). Expose samples to a 632.8 nm red diode laser.
-
Data Analysis: Plot Relative Nephelometric Units (RNU) against compound concentration. The kinetic solubility limit is defined as the inflection point where RNU values rise significantly (>3 standard deviations) above the baseline buffer control.
Protocol B: Thermodynamic Solubility via the Harmonized Shake-Flask Method
The shake-flask method remains the "gold standard" for determining true equilibrium solubility. For a rigid, halogenated molecule like this, the crystal lattice energy heavily restricts dissolution. This protocol ensures that the thermodynamic equilibrium between the solid and liquid phases is fully reached [5].
Self-Validation Logic: Post-equilibration pH measurement is mandatory. If the compound undergoes partial ionization or degradation, the pH of the unbuffered or lightly buffered media will shift, invalidating the solubility value. Furthermore, X-ray Powder Diffraction (XRPD) of the residual solid ensures no polymorphic transitions occurred during the 48-hour shaking period.
Step-by-Step Methodology:
-
Solid Addition: Weigh an excess amount (~5 mg) of crystalline Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- into a 15 mL glass vial. Note: Glass is preferred over plastic to minimize non-specific adsorption of this highly lipophilic compound.
-
Media Addition: Add 5 mL of the chosen aqueous medium (e.g., JP 2nd fluid, pH 6.8, or PBS, pH 7.4).
-
Agitation: Vortex the suspension for 1 minute to ensure complete wetting of the hydrophobic powder.
-
Equilibration: Place the vial in a shaking water bath at 37°C ± 0.5°C. Shake vigorously (200 RPM) for 24 to 48 hours, shielded from light.
-
Phase Separation: Transfer 1 mL of the suspension to an ultracentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37°C. Avoid filtration if possible, as the compound's high LogP may lead to retention on the filter membrane.
-
Quantification: Carefully aspirate the supernatant. Dilute appropriately with mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling to room temperature. Quantify the concentration using HPLC-UV (at λmax , likely ~254 nm due to the aromatic ring) against a 5-point standard curve.
-
Quality Control (QC): Measure the pH of the remaining supernatant. Recover the solid pellet, dry under vacuum, and analyze via XRPD to confirm the crystal form matches the input material.
Data Interpretation and Optimization Strategies
If the thermodynamic solubility of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is determined to be critically low (< 1 µg/mL), standard aqueous dosing will yield poor bioavailability.
Formulation Interventions:
-
Lipid-Based Formulations: Given the high predicted LogP and the presence of the thiomorpholine ring, the compound is an excellent candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS).
-
Amorphous Solid Dispersions (ASDs): By disrupting the strong intermolecular forces of the methanone core, formulating the compound as an ASD with polymers like HPMCAS can drive the apparent solubility up to the kinetic solubility limit, leveraging supersaturation in the gastrointestinal tract.
Discovery and Synthesis of Novel Methanone Derivatives: A Guide to Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The methanone scaffold, characterized by a carbonyl group bridging two aryl or heteroaryl moieties, represents a cornerstone in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have established it as a "privileged structure," forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the rational discovery, synthesis, and biological evaluation of novel methanone derivatives. We will delve into the causality behind experimental choices, from computational design strategies and versatile synthetic methodologies to robust protocols for assessing therapeutic potential. This document is structured to serve as a practical and authoritative resource, integrating field-proven insights with rigorous scientific grounding to empower the next generation of drug discovery.
Part 1: The Foundation: Why the Methanone Scaffold?
The diaryl methanone motif is deceptively simple yet profoundly effective. The central carbonyl group acts as a rigid linker, positioning the two flanking ring systems in a defined three-dimensional space. This conformational constraint is crucial for specific interactions with biological targets. Furthermore, the carbonyl group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites and receptor binding pockets.
The true power of the methanone scaffold lies in its synthetic tractability and the vast chemical space accessible through substitution on the flanking rings. By modifying these peripheral structures, medicinal chemists can fine-tune a molecule's electronic, steric, and lipophilic properties to optimize:
-
Potency and Selectivity: Enhancing binding affinity for the intended target while minimizing off-target effects.
-
Pharmacokinetic Profile (ADME): Improving absorption, distribution, metabolism, and excretion properties to create viable drug candidates.
-
Therapeutic Application: Shifting the biological activity from an anti-inflammatory to an anticancer or antimicrobial agent, often with subtle structural modifications.[3][4][5]
This guide will navigate the logical progression from conceptualization to validation, providing the necessary tools to harness the full potential of this remarkable scaffold.
Part 2: Rational Design & Discovery Strategies
The discovery of novel methanone derivatives is no longer a matter of serendipity. Modern drug discovery employs a rational, multi-pronged approach to identify and optimize lead compounds with a high probability of success.
Target-Based Design: A Precision Approach
The most direct path to a novel therapeutic is to design a molecule that interacts with a known biological target implicated in a disease state. This involves leveraging structural biology and computational chemistry to craft a methanone derivative that fits precisely into the target's binding site.
The Causality Behind the Choice: By understanding the specific amino acid residues, cofactors, and the overall topology of a target's active site, we can design ligands that form optimal non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). This "lock-and-key" approach is highly effective for developing potent and selective inhibitors. For example, researchers have successfully designed [2-(4-quinolyloxy)phenyl]methanone derivatives as selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor kinase by designing them to interact with the ATP-binding pocket.[6][7] Similarly, the diaryl methanone scaffold has been a starting point for developing dual COX-1/COX-2 inhibitors for anti-inflammatory applications.[8]
Workflow: Target-Based Drug Design
Caption: Workflow for target-based discovery of methanone inhibitors.
Structure-Activity Relationship (SAR) Studies
SAR is the iterative process of modifying a molecule's structure and observing the corresponding changes in biological activity. This is the cornerstone of lead optimization. For methanone derivatives, SAR studies typically explore modifications at three key positions: Ring A, Ring B, and the carbonyl linker.
The Causality Behind the Choice: Systematic modification allows researchers to probe the chemical space around a lead compound. For instance, adding an electron-withdrawing group (like a halogen) to one of the phenyl rings might enhance binding by interacting with a specific region of the target protein or alter the molecule's metabolic stability.[3] Conversely, adding a bulky group might introduce steric hindrance, reducing affinity. These studies provide a map of the target's binding pocket, guiding the design of more potent and selective analogues.
Table 1: Representative Structure-Activity Relationship (SAR) Insights for Methanone Derivatives
| Base Scaffold | Modification | Effect on Biological Activity | Therapeutic Area | Reference |
| (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone | Dichloro and fluoro substitution on piperidine nucleus | Increased anti-inflammatory potency | Anti-inflammatory | [3] |
| 2-furyl(piperazinyl)methanone | Addition of a 2-bromobenzyl group to piperazine | Lowest MIC against S. typhi | Antibacterial | [1] |
| Diaryl Methanone | N-(2-aroylphenyl)sulphonamides | Potent inhibition of COX enzymes | Anti-inflammatory | [8] |
| Cathinone | Para-substituent (Es value) | Correlated with selectivity for Dopamine vs. Serotonin Transporter (DAT/SERT) | CNS Stimulant | [9] |
| 2,4-diaminopyrimidine | 2-methoxybenzoyl at C5 position | Critical for CDK inhibitory activity | Anticancer | [10] |
Part 3: Synthetic Methodologies & Protocols
The synthesis of methanone derivatives is versatile, with several robust methods available. The choice of method often depends on the nature of the desired aryl/heteroaryl groups and the availability of starting materials.
Core Synthetic Strategies
-
Friedel-Crafts Acylation: A classic and widely used method involving the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This is a direct and efficient way to form the diaryl methanone core.[11]
-
Palladium-Catalyzed Aminocarbonylation: A modern, powerful method for creating amide-based methanones (where one "ring" is an amine). This involves the coupling of an organic halide, carbon monoxide, and an amine, and offers high efficiency and functional group tolerance.[12]
-
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. A series of pyrimidin-5-yl]-p-tolyl-methanone derivatives with anti-inflammatory and antimicrobial activity were synthesized via a one-pot, three-component method.[5]
Workflow: General Synthesis via Friedel-Crafts Acylation
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. COX-1/COX-2 inhibitors based on the methanone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Thiomorpholine Scaffold in Medicinal Chemistry: Bioisosterism, Synthetic Methodologies, and Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic replacement of privileged scaffolds is a fundamental technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The thiomorpholine ring—a saturated six-membered heterocycle containing nitrogen and sulfur at opposite positions (1,4-thiazane)—has emerged as a highly versatile bioisostere for morpholine, piperazine, and piperidine[1]. By replacing the hard Lewis base oxygen of morpholine with a softer, more polarizable sulfur atom, medicinal chemists can profoundly alter a molecule's lipophilicity, basicity, and conformational dynamics[2][3]. Furthermore, the sulfur atom serves as a "metabolic soft spot," allowing for strategic oxidation to sulfoxide and sulfone derivatives, which introduces novel hydrogen-bonding vectors and chiral centers[2][3]. This whitepaper provides an in-depth technical analysis of the thiomorpholine scaffold, detailing its physicochemical rationale, proven applications in drug discovery, and state-of-the-art synthetic protocols.
The Physicochemical Rationale of the Thiomorpholine Scaffold
Bioisosterism and the "Chiral Switch"
Morpholine is ubiquitous in FDA-approved drugs (e.g., linezolid, gefitinib) due to its ability to act as a hinge-binder and modulate physicochemical properties[2]. However, morpholine can suffer from metabolic liabilities or suboptimal target residence times. The transition to a thiomorpholine scaffold represents a strategic bioisosteric replacement. Sulfur is larger and less electronegative than oxygen, which slightly elongates the C-S bonds compared to C-O bonds, subtly altering the chair conformation of the heterocycle[3].
More importantly, the thiomorpholine core allows for a "chiral switch" and "metabolic block" tactic via oxidation[2].
-
Thiomorpholine 1-oxide (Sulfoxide): Oxidation of the sulfur atom introduces a stable chiral center at the sulfur atom itself. This increases the molecule's polarity, enhances aqueous solubility, and provides a distinct topographical geometry that can interact with asymmetric binding pockets[2][4].
-
Thiomorpholine 1,1-dioxide (Sulfone): Further oxidation yields a sulfone, which is achiral but highly polar. The two oxygen atoms act as strong hydrogen-bond acceptors, rigidifying the local conformation and often dramatically increasing target affinity[4][5].
Bioisosteric evolution and metabolic oxidation pathway of the thiomorpholine scaffold.
Strategic Applications in Drug Discovery
Antimycobacterial Agents: The Evolution of Linezolid
The oxazolidinone antibiotic linezolid is a critical therapeutic for drug-resistant tuberculosis (MDR-TB). However, its long-term use is limited by severe toxicity, including myelosuppression and peripheral neuropathy, driven by the inhibition of mitochondrial protein synthesis (MPS)[6][7]. Scaffold hopping from the morpholine ring of linezolid to a thiomorpholine ring yielded sutezolid (PNU-100480)[7][8].
Sutezolid demonstrates superior in vitro and in vivo efficacy against Mycobacterium tuberculosis (Mtb) and possesses a shorter required treatment time[7][9]. In vivo, the thiomorpholine group of sutezolid undergoes metabolic oxidation to a sulfoxide metabolite, which retains partial activity[7]. Further optimization led to OTB-658 , a conformationally constrained thiomorpholine analog that exhibits a 5.1 log10 CFU reduction in acute TB models (compared to 3.0 for linezolid) and minimal inhibition of CYP enzymes[6][7].
Kinase and Phosphodiesterase Inhibitors
In the development of Phosphodiesterase-9 (PDE9) inhibitors for hepatic fibrosis, researchers replaced the morpholine moiety of early leads with thiomorpholine. This replacement (yielding compound 2d) improved the IC50 from 128 nM to 11 nM[10]. The causality behind this improvement lies in the enhanced interaction between the larger, more polarizable sulfur atom and the Tyr424 residue in the PDE9 binding pocket[10].
Similarly, in the optimization of Neurokinin-2 (NK2) receptor antagonists, the conversion of a secondary amine to a thiomorpholine, and its subsequent sulfoxide and sulfone derivatives, maintained high functional potency (pA2 > 8) while allowing fine-tuning of the molecule's logD and metabolic stability[5].
Quantitative Data Summary
The following table summarizes the comparative physicochemical and biological impact of the thiomorpholine scaffold across validated drug discovery campaigns.
| Compound / Scaffold | Target / Disease | Key Structural Feature | Biological Efficacy | Physicochemical / ADMET Impact |
| Linezolid | M. tuberculosis | Morpholine core | Baseline efficacy (3.0 log10 CFU reduction) | High MPS toxicity (myelosuppression)[7] |
| Sutezolid | M. tuberculosis | Thiomorpholine core | Superior in vivo efficacy | Lower toxicity; metabolizes to sulfoxide[7] |
| OTB-658 | M. tuberculosis | Constrained Thiomorpholine | 5.1 log10 CFU reduction | Minimal CYP inhibition; hERG IC50 > 30 μM[7] |
| Compound 2c | PDE9 (Hepatic Fibrosis) | Morpholinoethyl group | IC50 = 128 nM | Suboptimal pocket engagement[10] |
| Compound 2d | PDE9 (Hepatic Fibrosis) | Thiomorpholine group | IC50 = 11 nM | Enhanced interaction with Tyr424[10] |
| MMV688845 Analog | M. abscessus | Thiomorpholine Sulfone | MIC90 = 0.78 μM | Strong H-bond acceptor; highly potent[4][11] |
| MMV688845 Analog | M. abscessus | Thiomorpholine Sulfoxide | MIC90 = ~1.5 μM | Higher aqueous solubility than sulfone[4][11] |
Advanced Synthetic Methodologies & Protocols
The synthesis of thiomorpholines has historically relied on the alkylation of β-amino thiols with 1,2-dihalo derivatives. However, 1,2-dihalides are poor electrophiles, and the harsh basic conditions required often lead to competing elimination reactions and low yields. To ensure high scientific integrity and synthetic reliability, the following modern, self-validating protocols are detailed.
Protocol A: One-Step Annulation via Diphenyl(vinyl)sulfonium Triflate
Developed by the Aggarwal group, this protocol utilizes diphenyl(vinyl)sulfonium triflate as a highly reactive bis-electrophile. This method avoids redox processes and harsh bases, completely preserving the stereochemistry of chiral substrates.
Causality & Logic: The base (Et3N) facilitates the conjugate addition of the β-amino thiol to the vinyl sulfonium salt, generating a sulfur ylide intermediate. Subsequent intramolecular alkylation eliminates diphenyl sulfide (a neutral, non-polar leaving group), driving the cyclization forward under exceptionally mild conditions[12].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the β-amino thiol substrate (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) to a concentration of 0.1 M.
-
Base Addition: Add triethylamine (Et3N, 2.0 - 2.4 equiv) dropwise to the solution at 0 °C. The mild base is crucial to prevent the epimerization of any stereogenic centers.
-
Electrophile Addition: Slowly add diphenyl(vinyl)sulfonium triflate (1.1 equiv) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 15 hours. The reaction progress can be monitored by TLC (consumption of the highly polar amino thiol).
-
Workup & Purification: Evaporate the solvent under reduced pressure. The crude mixture contains the polar thiomorpholine product and non-polar diphenyl sulfide byproduct. Purify via silica gel flash chromatography (eluting with Hexanes/EtOAc) to isolate the thiomorpholine in high yield (typically >85%).
Experimental workflow for the annulation of β-heteroatom amino compounds to thiomorpholines.
Protocol B: Telescoped Photochemical Thiol-Ene/Cyclization in Continuous Flow
For scalable, industrial-level synthesis, a continuous flow procedure utilizing photochemical thiol-ene click chemistry provides quantitative yields of the half-mustard intermediate, followed by base-mediated cyclization[13].
Causality & Logic: Continuous flow allows for the safe handling of highly concentrated (4 M) vinyl chloride gas and reactive intermediates. The use of 9-fluorenone (0.1–0.5 mol %) as a visible-light photocatalyst avoids the need for hazardous thermal radical initiators (like AIBN), ensuring a clean, telescoped reaction[13].
Step-by-Step Methodology:
-
Photochemical Step: Pump a 4 M solution of cysteamine hydrochloride and vinyl chloride (with 0.5 mol% 9-fluorenone) through a continuous flow photoreactor irradiated with visible light (residence time ~20 mins).
-
Intermediate Generation: This generates the corresponding half-mustard intermediate in near-quantitative yield via an anti-Markovnikov thiol-ene radical addition[13].
-
Telescoped Cyclization: Directly feed the reactor effluent into a second flow module containing an aqueous base (e.g., NaOH) to mediate the intramolecular nucleophilic substitution.
-
Isolation: Isolate the pure thiomorpholine via continuous distillation (overall residence time ~40 min)[13].
Protocol C: Selective Oxidation to Sulfoxide and Sulfone
The oxidation state of the thiomorpholine sulfur must be precisely controlled to access specific bioisosteric properties[11].
Step-by-Step Methodology:
-
For Sulfoxide (Thiomorpholine 1-oxide): Dissolve the thiomorpholine derivative in a mixture of MeOH/H2O. Add Sodium periodate (NaIO4, 1.05 equiv) at 0 °C. Stir for 2-4 hours. NaIO4 is a mild oxidant that selectively halts oxidation at the sulfoxide stage, preventing over-oxidation to the sulfone[11].
-
For Sulfone (Thiomorpholine 1,1-dioxide): Dissolve the thiomorpholine derivative in CH2Cl2. Add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 equiv) at 0 °C, then warm to RT. The strong peroxyacid and excess equivalents ensure complete conversion to the 1,1-dioxide[11]. Quench with saturated aqueous Na2S2O3 to neutralize unreacted peroxides prior to extraction.
References
-
An Annulation Reaction for the Synthesis of Morpholines, Thiomorpholines, and Piperazines from [beta]-Heteroatom Amino Compounds. School of Chemistry, University of Bristol. [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. ACS Publications. [Link]
-
Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. PMC.[Link]
-
Discovery of Potent Phosphodiesterase-9 Inhibitors for the Treatment of Hepatic Fibrosis. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Synthesis and Characterization of Phenylalanine Amides Active against Mycobacterium abscessus and Other Mycobacteria. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC. [Link]
-
Spectroscopic identification of intermediates and final products of the chiral pool synthesis of sutezolid. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiomorpholine 1-oxide | 39213-13-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Diphenyl(vinyl)sulfonium trifluoromethanesulfonate | 247129-88-0 | Benchchem [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Bioactive Potential of (4-bromo-3-methylphenyl)(thiomorpholino)methanone: A Technical Guide
For Immediate Release
A comprehensive technical guide on the compound (4-bromo-3-methylphenyl)(thiomorpholino)methanone, a molecule of interest in contemporary drug discovery, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its chemical identity, synthesis, and potential applications, underpinned by a robust scientific framework.
The Chemical Abstracts Service (CAS) has assigned the number 1713436-27-1 to Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-, also known as (4-bromo-3-methylphenyl)(thiomorpholino)methanone[1]. This specific identifier distinguishes it from its morpholino analog, (4-bromo-3-methylphenyl)(morpholino)methanone, which has the CAS number 149105-06-6[2][3][4][5]. The presence of a sulfur atom in the thiomorpholine ring in place of an oxygen atom is a critical structural difference that is anticipated to confer distinct physicochemical and biological properties.
Core Compound Specifications
| Parameter | Value | Source |
| Chemical Name | (4-bromo-3-methylphenyl)(thiomorpholino)methanone | N/A |
| Synonym | Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- | [6] |
| CAS Number | 1713436-27-1 | [1] |
| Molecular Formula | C12H14BrNOS | [6] |
| Structure | A substituted phenyl ring attached to a thiomorpholine moiety via a ketone linker. | N/A |
Synthesis and Methodologies
The synthesis of (4-bromo-3-methylphenyl)(thiomorpholino)methanone typically involves the coupling of a substituted benzoic acid derivative with thiomorpholine. A common synthetic strategy is the amidation reaction between 4-bromo-3-methylbenzoyl chloride and thiomorpholine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A plausible synthetic workflow is outlined below:
Caption: A generalized two-step synthesis pathway for (4-bromo-3-methylphenyl)(thiomorpholino)methanone.
Potential Applications in Drug Development
While specific research on (4-bromo-3-methylphenyl)(thiomorpholino)methanone is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several areas of potential therapeutic interest. The thiomorpholine core is a bioisostere of the morpholine ring, which is a common scaffold in medicinal chemistry. The substitution of oxygen with sulfur can influence a compound's lipophilicity, metabolic stability, and interaction with biological targets.
Derivatives of thiomorpholine have been investigated for a range of biological activities, and this provides a foundation for hypothesizing the potential applications of the title compound. Further research is warranted to explore these possibilities.
Comparative Analysis: Thiomorpholine vs. Morpholine
The substitution of the oxygen atom in a morpholine ring with a sulfur atom to form a thiomorpholine ring can significantly alter the pharmacological profile of a molecule.
| Property | Morpholine-containing Compounds | Thiomorpholine-containing Compounds |
| Lipophilicity | Generally more hydrophilic | Generally more lipophilic |
| Metabolic Stability | The ether linkage can be a site of metabolism. | The thioether can be oxidized to sulfoxide and sulfone, potentially altering activity and solubility. |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. | The sulfur atom is a weaker hydrogen bond acceptor. |
| Conformational Preferences | The ring conformation is influenced by the oxygen atom. | The larger sulfur atom can lead to different ring conformations. |
This structural change is a key consideration for medicinal chemists in the design of new therapeutic agents with optimized properties.
Future Research Directions
To fully elucidate the potential of (4-bromo-3-methylphenyl)(thiomorpholino)methanone, a focused research effort is required. The following experimental workflow is proposed for a comprehensive evaluation of its biological activity.
Sources
- 1. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-_1713436-27-1_해서 화공 [hairuichem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. appchemical.com [appchemical.com]
- 4. ((4-Bromo-3-methylphenyl)carbonyl)morpholine 95% | CAS: 149105-06-6 | AChemBlock [achemblock.com]
- 5. Angene - Methanone, (4-bromo-3-methylphenyl)-4-morpholinyl- | 149105-06-6 | MFCD09972130 | AG001LDX [japan.angenechemical.com]
- 6. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- [sigmaaldrich.com]
HPLC-UV analysis of "Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-"
As a Senior Application Scientist, this document provides a comprehensive guide for the analysis of "Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-" using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This application note is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the methodological choices, ensuring both technical accuracy and practical utility for researchers, scientists, and professionals in drug development.
Introduction and Analytical Principle
"Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-" is a synthetic organic compound featuring a substituted benzophenone core structure linked to a thiomorpholine moiety. The presence of the brominated aromatic ring and the carbonyl group creates a strong chromophore, making it an ideal candidate for analysis by UV spectrophotometry. Accurate and precise quantification of this compound is essential for various stages of research and development, including synthesis verification, purity assessment, and stability studies.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating components within a mixture.[1][2] This method employs a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. For a moderately non-polar compound like the target analyte, Reversed-Phase HPLC (RP-HPLC) is the most effective approach.[3] In this mode, the stationary phase is non-polar (e.g., octadecylsilane or C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The analyte's retention on the column is primarily governed by hydrophobic interactions; more non-polar compounds are retained longer.[4]
Following separation on the column, the analyte passes through a UV detector. Based on the Beer-Lambert law, the amount of UV light absorbed by the analyte is directly proportional to its concentration. The resulting signal is plotted against time to produce a chromatogram, where the area under the peak is used for quantification. The benzophenone structure is known to exhibit strong UV absorbance, typically with a π → π* transition band around 250 nm, providing excellent sensitivity for this analysis.[5][6][7]
Materials and Instrumentation
Reagents and Standards
-
Analyte: Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- reference standard (≥97% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: HPLC grade, purified through a system like Milli-Q.
-
Formic Acid: ACS reagent grade or higher (for mobile phase modification).
Instrumentation and Consumables
-
HPLC System: An isocratic or gradient HPLC system equipped with a degasser, pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
-
Data Acquisition Software: Chromatography data system (e.g., Empower, Chromeleon).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample preparation.
Chromatographic Method and Protocol
The following protocol outlines a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.[8]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately non-polar analytes. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid | ACN is a common strong solvent for RP-HPLC. Formic acid helps to protonate residual silanols on the column, improving peak shape for compounds with basic moieties (like the thiomorpholine nitrogen).[4][9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Detection Wavelength | 254 nm or λmax determined by DAD scan | Benzophenone derivatives typically absorb strongly in this region. A DAD allows for the determination of the optimal wavelength for maximum sensitivity.[5][10] |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any early-eluting impurities. |
Preparation of Solutions
Mobile Phase (1 L):
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 400 mL of HPLC-grade water.
-
Add 1.0 mL of formic acid.
-
Mix thoroughly and degas for at least 15 minutes using sonication or an online degasser.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the "Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-" reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile or methanol.
-
Mix thoroughly until the standard is completely dissolved. This stock solution should be stored under refrigeration.
Working Standard Solutions (for Calibration):
-
Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 5 µg/mL to 100 µg/mL.
-
For example, to prepare a 50 µg/mL standard, pipette 5.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation:
-
Accurately weigh a quantity of the sample material expected to contain the analyte.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Sonicate for 10-15 minutes if necessary to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis to remove any particulates.
System Suitability and Method Validation
Before any sample analysis, the performance of the chromatographic system must be verified.[11] This is followed by method validation to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14][15]
System Suitability Testing (SST)
System Suitability Testing (SST) is an integral part of any analytical method, ensuring the HPLC system is performing adequately on the day of analysis.[1][16][17] Before running samples, inject a working standard (e.g., 50 µg/mL) five or six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value greater than 1 indicates tailing. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% | Measures the precision (repeatability) of the peak areas from replicate injections. |
Method Validation Protocol
The following parameters should be evaluated to validate the analytical method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components). This is typically demonstrated by analyzing a placebo/blank sample and a spiked sample to show no interfering peaks at the retention time of the analyte. Forced degradation studies (exposing the analyte to acid, base, oxidative, and photolytic stress) can also be used to demonstrate that degradation products do not co-elute.[18][19]
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. Analyze the prepared working standard solutions (e.g., 5 to 100 µg/mL) and plot the peak area versus concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.[9]
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). Recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing multiple analyses (e.g., n=6) of a single sample at 100% of the test concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.[16]
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±0.1 unit of pH, ±5 °C in column temperature).
Experimental Workflow and Data Analysis
The overall process from sample preparation to final result is depicted below.
Sources
- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Getting the peaks perfect: System suitability for HPLC [pubsapp.acs.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. assayprism.com [assayprism.com]
- 17. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Advanced GC-MS Protocol for the Quantification and Structural Elucidation of Methanone Compounds
Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Scope
Methanone compounds represent a structurally diverse and analytically critical class of molecules. In environmental and pharmaceutical contexts, diarylmethanones (such as benzophenones) are ubiquitous as UV filters, photoinitiators, and synthetic intermediates[1][2]. In forensic toxicology and drug development, indolyl methanones and naphthoylindoles constitute a major class of synthetic cannabinoid receptor agonists (e.g., JWH-018, XLR-11, AM-2201)[3][4].
Due to their varying polarities, trace-level concentrations in complex matrices, and potential for thermal degradation, analyzing methanones requires a highly optimized Gas Chromatography-Mass Spectrometry (GC-MS) workflow. This guide provides a self-validating, step-by-step protocol for the extraction, chromatographic separation, and mass spectrometric quantification of methanone derivatives.
Experimental Design & Causality: The "Why" Behind the Method
As analytical scientists, we must design protocols where every variable is intentional. The following principles govern this methodology:
-
Matrix Mitigation via Solid-Phase Extraction (SPE): Methanones in biological fluids (serum/urine) or environmental water are typically present at low ng/mL concentrations. We utilize polymeric reversed-phase sorbents (e.g., Oasis HLB or C18) because they provide high enrichment factors (up to 200x) while stripping away hydrophilic matrix interferences like proteins and salts[1][5].
-
Solvent Selection & Transesterification Risks: When extracting synthetic cannabinoids or complex methanones, the use of methanol or ethanol can induce transesterification or degradation of co-extracted analytes[6]. Therefore, we mandate the use of aprotic solvents like ethyl acetate or acetone for elution, which consistently yield 80–100% recovery without structural alteration[5][7].
-
Chromatographic Thermodynamics: We employ a 5% phenyl polymethylsiloxane capillary column (e.g., HP-5MS UI). The causality here is structural: the phenyl groups in the stationary phase engage in π−π stacking interactions with the aromatic rings of the methanone backbone, providing superior resolution of closely related structural isomers compared to 100% dimethylpolysiloxane columns[8][9].
-
Derivatization Dynamics: While parent synthetic cannabinoids and unsubstituted benzophenones are sufficiently volatile for direct GC-MS analysis, their hydroxylated metabolites (and compounds like Benzophenone-3) possess active hydrogens. These active sites interact with silanol groups in the GC inlet, causing peak tailing and thermal instability. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to replace these hydrogens with trimethylsilyl (TMS) groups, significantly enhancing volatility and peak symmetry[10][11].
Step-by-Step Methodology
Reagents and Quality Control (Self-Validation)
To ensure the protocol is a self-validating system, isotopic dilution is mandatory.
-
Internal Standards (IS): Spike all samples with 50 ng/mL of deuterated analogs (e.g., Benzophenone-d10 or JWH-018-d9) prior to extraction. This corrects for extraction losses and matrix-induced ion suppression.
-
Solvents: LC-MS grade ethyl acetate, acetone, and hexane.
-
Derivatization Agent: BSTFA + 1% TMCS.
Sample Preparation (SPE / SPDE)
-
Conditioning: Condition the C18 or HLB SPE cartridge with 3 mL of ethyl acetate, followed by 3 mL of deionized water[1][2].
-
Loading: Load 1–5 mL of the liquid matrix (spiked with IS) onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 2 mL of 5% methanol in water to remove polar impurities. Dry the cartridge under a high vacuum for 5 minutes.
-
Elution: Elute the methanone compounds using 2 mL of ethyl acetate[7].
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 35 °C.
Derivatization (For Hydroxylated Methanones)
Note: Skip this step if analyzing intact, non-hydroxylated synthetic cannabinoids or unsubstituted benzophenone.
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA (containing 1% TMCS)[10].
-
Seal the vial and incubate at 70 °C for 20 minutes to drive the silylation reaction to completion[7].
-
Allow the vial to cool to room temperature before injection.
GC-MS Instrumental Parameters
Program the GC-MS system with the following validated parameters to ensure optimal mass transfer and detection[7][8][9]:
-
Column: HP-5MS UI (30 m length × 0.25 mm i.d. × 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.
-
Injection: 1.0 µL injection volume in splitless mode (splitless time: 1.0 min) to maximize trace analyte transfer. Injector temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 70 °C (hold for 1 min).
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 15 °C/min to 300 °C (hold for 10 min to clear high-molecular-weight lipids and late-eluting synthetic cannabinoids).
-
-
MS Conditions (Electron Ionization - EI):
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C (prevents condensation of high-boiling methanones).
-
Quadrupole: 150 °C.
-
Ionization Energy: 70 eV.
-
Solvent Delay: 5.0 minutes (protects the electron multiplier from the solvent front)[8].
-
Acquisition Mode: Full Scan (m/z 40–550) for structural elucidation, or Selected Ion Monitoring (SIM) for sub-ng/mL quantification.
-
Quantitative Data & Analyte Specifications
The following table summarizes the chromatographic and mass spectrometric behavior of representative methanone classes under the described protocol. Target ions should be used for SIM quantification, while qualifier ions validate structural identity.
| Compound Name | Structural Class | Derivatization Required? | Approx. RT (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Benzophenone | Diarylmethanone | No | 8.5 | 182 | 105, 77 |
| Benzophenone-3 (BP-3) | Hydroxy-diarylmethanone | Yes (TMS) | 12.2 | 285 | 300 (M+), 213 |
| JWH-018 | Indolyl methanone (SC) | No | 18.4 | 341 | 214, 144 |
| XLR-11 | Indolyl methanone (SC) | No | 16.7 | 329 | 144, 232 |
| AM-2201 | Indolyl methanone (SC) | No | 19.1 | 359 | 284, 144 |
Data synthesized from established EI-MS fragmentation patterns of methanones[3][4][11].
Workflow Visualization
The following logical diagram illustrates the sample processing and instrumental workflow, highlighting the critical decision point for derivatization based on the specific methanone structural class.
GC-MS workflow for methanone compounds, detailing extraction and optional derivatization.
References
-
Separation and structural characterization of the synthetic cannabinoids JWH-412 and 1-[(5-fluoropentyl)-1H-indol-3yl]-(4-methylnaphthalen-1-yl)methanone using GC-MS, NMR analysis and a flash chromatography system. nih.gov.[Link]
-
Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS. jst.go.jp.[Link]
-
Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. acs.org.[Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. mdpi.com.[Link]
-
Sample Preparation for Benzophenone Detection. encyclopedia.pub.[Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. unodc.org.[Link]
-
Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF). scienceopen.com.[Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. nih.gov.[Link]
-
UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. nih.gov.[Link]
Sources
- 1. Sample Preparation for Benzophenone Detection | Encyclopedia MDPI [encyclopedia.pub]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Separation and structural characterization of the synthetic cannabinoids JWH-412 and 1-[(5-fluoropentyl)-1H-indol-3yl]-(4-methylnaphthalen-1-yl)methanone using GC-MS, NMR analysis and a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. scienceopen.com [scienceopen.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]
- 9. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Development and Validation of a Stability-Indicating UPLC-PDA-MS Method for (4-bromo-3-methylphenyl)(thiomorpholin-4-yl)methanone
Target Audience: Analytical Chemists, Pre-formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Pre-clinical Drug Substance
Executive Summary
The compound Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1) is a synthetic aryl-amide featuring a brominated toluene moiety and a thiomorpholine ring. As compounds with thioether linkages are highly susceptible to oxidative degradation, and amide bonds are prone to hydrolysis, establishing a robust Stability-Indicating Method (SIM) is a critical early-stage requirement in drug development.
This application note details the autonomous development and validation of a highly selective UPLC-PDA-MS method. By leveraging orthogonal column selectivity and mass-spectrometry tracking, this protocol provides a self-validating framework for quantifying the API and profiling its degradation pathways in accordance with regulatory guidelines.
Physicochemical Profiling & Method Rationale
To design an analytical method that prevents co-elution of the parent API with its degradants, we must first analyze the molecule's physicochemical properties[1]:
-
Hydrophobicity (LogP): The presence of the 4-bromo-3-methylphenyl group renders the molecule highly lipophilic (estimated LogP ~ 3.5).
-
Ionization (pKa): The thiomorpholine nitrogen is tied up in an amide bond, making it neutral under standard LC conditions. Consequently, pH adjustment of the mobile phase is not required for ionization control, but rather for silanol suppression and MS compatibility.
-
Isotopic Signature: The presence of a bromine atom yields a distinct 1:1 isotopic doublet in Mass Spectrometry ( 79 Br and 81 Br), which serves as a powerful diagnostic tool for identifying API-related degradants.
Column Selection (The Causality of Choice): While a standard C18 column is the default for lipophilic compounds, we selected a CSH Phenyl-Hexyl stationary phase . The π−π interactions provided by the phenyl ring offer orthogonal selectivity for the aromatic bromophenyl group. This is crucial because oxidative degradation of the thiomorpholine ring (forming polar sulfoxides) drastically changes the molecule's dipole moment. The Phenyl-Hexyl phase ensures that these polar degradants are retained sufficiently and separated from the lipophilic parent peak, preventing peak masking[1].
Experimental Protocols
This protocol is designed as a self-validating system . Before processing unknown stability samples, the system must pass the defined System Suitability Testing (SST) criteria to ensure chromatographic fidelity.
Reagents and Equipment
-
Instrument: Waters Acquity UPLC coupled with a Photodiode Array (PDA) and a Single Quadrupole Mass Spectrometer (SQD).
-
Column: Waters Acquity UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (v/v).
-
Diluent: Water:Acetonitrile (50:50, v/v).
Chromatographic Conditions
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 0.40 | 90.0 | 10.0 | Initial |
| 1.00 | 0.40 | 90.0 | 10.0 | 6 (Linear) |
| 6.00 | 0.40 | 10.0 | 90.0 | 6 (Linear) |
| 7.50 | 0.40 | 10.0 | 90.0 | 6 (Linear) |
| 7.60 | 0.40 | 90.0 | 10.0 | 6 (Linear) |
| 10.00 | 0.40 | 90.0 | 10.0 | 6 (Linear) |
-
Column Temperature: 40°C
-
Injection Volume: 2.0 µL
-
PDA Detection: 210–400 nm (Extracted at 254 nm for quantitation)
-
MS Ionization: ESI Positive mode, scanning m/z 100–600.
System Suitability Criteria (Self-Validation Check)
Inject the API standard (50 µg/mL) in six replicates. The system is only validated for use if:
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
USP Tailing Factor: ≤ 1.5
-
Theoretical Plates (N): ≥ 10,000
Forced Degradation Studies (FDS)
To prove the method is "stability-indicating," the API was subjected to exaggerated environmental stressors to achieve a target degradation of 5% to 20%[2]. This ensures that all potential degradation products are generated and chromatographically resolved from the parent peak.
Fig 1: Forced degradation workflow for stability-indicating method development.
Mechanistic Degradation Pathways
Based on the MS data acquired during the FDS, two primary degradation pathways were identified. The thioether sulfur is highly nucleophilic and rapidly oxidizes to a sulfoxide, and under extended stress, to a sulfone. Conversely, extreme pH conditions drive the hydrolysis of the central amide bond.
Fig 2: Proposed mechanistic degradation pathways under oxidative and hydrolytic stress.
Table 2: Forced Degradation Results Summary
| Stress Condition | Time / Temp | % Degradation | Major Degradant m/z | Mass Balance | Peak Purity Angle |
| Control (Unstressed) | N/A | 0.0% | N/A | 100.0% | < Threshold |
| Acidic (0.1N HCl) | 24h / 60°C | 8.4% | 213.0 (Negative ESI) | 99.1% | < Threshold |
| Basic (0.1N NaOH) | 24h / 60°C | 12.1% | 213.0 (Negative ESI) | 98.5% | < Threshold |
| Oxidative (3% H2O2) | 2h / RT | 18.5% | 316.0 / 318.0 | 99.8% | < Threshold |
| Thermal | 48h / 80°C | 1.2% | N/A | 99.9% | < Threshold |
| Photolytic (UV/Vis) | 1.2M lux hrs | 3.5% | Complex profile | 97.4% | < Threshold |
(Note: Mass balance is calculated as the sum of the area of the parent peak and all degradant peaks compared to the unstressed control. A mass balance >95% indicates that no volatile degradants were lost and all species are UV-active).
Method Validation
The method was validated strictly according to ICH Q2(R1) guidelines, evaluating Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation[3].
Table 3: Method Validation Summary
| Validation Parameter | Acceptance Criteria (ICH Q2) | Experimental Result | Status |
| Specificity | No interference at RT of API | Blank and degradants show resolution > 2.0 | Pass |
| Linearity Range | R² ≥ 0.999 | 1.0 to 100.0 µg/mL (R² = 0.9998) | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% (Spiked at 50%, 100%, 150%) | Pass |
| Method Precision | %RSD ≤ 2.0% | 0.85% (n=6, 50 µg/mL) | Pass |
| Intermediate Precision | %RSD ≤ 2.0% (Diff. day/analyst) | 1.12% (n=6, 50 µg/mL) | Pass |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | Pass |
Conclusion
A highly specific, stability-indicating UPLC-PDA-MS method was successfully developed and validated for (4-bromo-3-methylphenyl)(thiomorpholin-4-yl)methanone. The utilization of a CSH Phenyl-Hexyl column provided the necessary orthogonal selectivity to resolve the highly polar oxidative sulfoxide/sulfone degradants from the lipophilic parent API. The method complies with ICH Q1A(R2) and Q2(R1) guidelines, demonstrating excellent linearity, accuracy, and mass-balance during forced degradation, making it fully suitable for routine quality control, stability testing, and pre-formulation profiling.
References
-
ICH Q1A(R2) / Forced Degradation Expectations Source: ResolveMass Laboratories - "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects" URL:[Link][2]
-
Practical HPLC Method Development Source: Booktopia - "Practical HPLC Method Development by Lloyd R. Snyder" URL:[Link][1]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy - "ICH Q2(R1) Validation of Analytical Procedures" URL:[Link][3]
Sources
Application Note: Profiling "Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-" as a Next-Generation Kinase Inhibitor Scaffold
Executive Summary
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1) represents a highly versatile, low-molecular-weight chemical scaffold for targeted kinase inhibitor development. In modern structure-based drug design, optimizing the residence time and selectivity of ATP-competitive inhibitors requires precise exploitation of the kinase hinge region and adjacent hydrophobic pockets. This application note details the structural rationale behind this specific scaffold and provides a self-validating, three-tier experimental protocol pipeline to rigorously profile its efficacy as a kinase inhibitor.
Structural Rationale & Pharmacophore Dynamics
As a Senior Application Scientist, it is critical to understand why a scaffold behaves the way it does before committing to high-throughput screening. This compound features two highly strategic moieties:
-
The 4-Bromo-3-methylphenyl Motif : Halogen bonding is a highly directional interaction increasingly leveraged in kinase hydrophobic pockets (such as the DFG-out allosteric site or the deep selectivity pocket). The bromine atom acts as a potent halogen bond donor to the backbone carbonyls of the kinase[1]. Concurrently, the ortho-methyl group restricts the rotational degree of freedom of the phenyl ring, locking the methanone into a bioactive dihedral conformation that minimizes the entropic penalty upon binding. Similar bromophenyl architectures have been pivotal in developing highly selective p38α MAP kinase inhibitors[1].
-
The Thiomorpholine Amide Core : While piperazine and morpholine are ubiquitous in medicinal chemistry, the thiomorpholine ring offers a distinct physicochemical profile. The sulfur atom provides unique polarizability, allowing it to engage in weak chalcogen bonds with hinge-region residues. Crucially, the sulfur center serves as a metabolic and synthetic "switch"—it can be selectively oxidized to a sulfoxide or sulfone to drastically alter the compound's hydrogen-bonding capacity and aqueous solubility (clogP) without increasing the steric bulk of the scaffold. This exact thiomorpholine-to-sulfone optimization strategy was recently highlighted in the clinical development of the Syk inhibitor Sovleplenib (HMPL-523)[2] and novel NAK/GAK kinase inhibitors[3].
Self-Validating Experimental Workflows
To rigorously evaluate this scaffold, we must avoid the common pitfall of relying solely on biochemical IC50s. The following protocols form a closed-loop, self-validating system: TR-FRET establishes intrinsic affinity, CETSA confirms intracellular target engagement, and Phospho-Flow Cytometry validates functional pathway shutdown.
Workflow for the self-validating evaluation of the thiomorpholine-based kinase inhibitor scaffold.
Protocol 1: High-Throughput Kinase Selectivity Profiling via TR-FRET
Causality & Design : Brominated aromatic compounds can occasionally exhibit inner-filter effects or fluorescence quenching in standard biochemical assays, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing long-lifetime lanthanide chelates (e.g., Europium). By introducing a microsecond time delay before measurement, short-lived auto-fluorescence from the compound is entirely eliminated, ensuring high-fidelity affinity data.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., p38α or Syk) to a 2X working concentration.
-
Compound Titration : Prepare a 10-point, 3-fold serial dilution of the methanone-thiomorpholine scaffold in 100% DMSO. Transfer 100 nL of the compound to a low-volume 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter delivery.
-
Enzyme Reaction : Add 5 µL of the 2X Kinase solution to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding—a crucial step for capturing compounds with slow binding kinetics.
-
Substrate Addition : Initiate the reaction by adding 5 µL of a 2X substrate mixture containing ATP (at the predetermined Km for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection : Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.
-
Readout : Incubate for 60 minutes and read on a multi-mode microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic regression.
Protocol 2: Cellular Target Engagement via CETSA
Causality & Design : A potent biochemical IC50 is irrelevant if the thiomorpholine scaffold cannot penetrate the cell membrane or if it binds non-specifically to highly abundant intracellular proteins. The Cellular Thermal Shift Assay (CETSA) provides direct, self-validating proof of target engagement inside intact cells. When the inhibitor binds to its target kinase, it thermodynamically stabilizes the protein, shifting its melting temperature (Tm) higher.
Step-by-Step Methodology :
-
Cell Treatment : Seed target cells (e.g., THP-1 or Ramos cells) at 2×106 cells/mL. Treat with 10 µM of the compound (or DMSO control) and incubate for 1 hour at 37°C, 5% CO2 to allow for intracellular equilibration.
-
Thermal Aliquoting : Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).
-
Thermal Cycling : Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a gradient thermal cycler, followed by 3 minutes at room temperature.
-
Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to a 20°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection : Transfer the soluble fraction (supernatant) to a new plate. Quantify the remaining soluble target kinase using a highly specific AlphaLISA or Western Blot.
-
Analysis : Plot the normalized signal against temperature to determine the apparent Tm. A positive shift ( Δ Tm > 1.5°C) validates intracellular target engagement.
Protocol 3: Functional Kinase Inhibition via Phospho-Flow Cytometry
Causality & Design : To complete the validation loop, we must prove that the physical binding observed in CETSA translates to functional inhibition of the kinase's signaling cascade. Phospho-flow cytometry is superior to bulk Western blotting because it measures pathway shutdown at the single-cell level, allowing us to gate for specific cell subpopulations and assess compound toxicity simultaneously.
Step-by-Step Methodology :
-
Inhibition & Stimulation : Pre-incubate cells with varying concentrations of the compound for 1 hour. Stimulate the pathway (e.g., use 1 µg/mL LPS for 15 minutes to activate the p38 MAPK pathway, or anti-IgM for Syk).
-
Fixation : Immediately halt signaling and fix the cells by adding pre-warmed 16% paraformaldehyde (PFA) directly to the culture to a final concentration of 4%. Incubate for 10 minutes at room temperature.
-
Permeabilization : Wash cells in PBS, then permeabilize by slowly adding ice-cold 90% methanol. Incubate on ice for at least 30 minutes.
-
Staining : Wash cells twice in FACS buffer (PBS + 1% BSA) to remove methanol. Stain with a highly specific fluorophore-conjugated antibody against the downstream target (e.g., PE-conjugated anti-phospho-MAPKAPK2 or anti-phospho-BLNK) for 45 minutes in the dark.
-
Acquisition : Analyze on a flow cytometer. The reduction in Median Fluorescence Intensity (MFI) relative to the stimulated, DMSO-treated control provides the cellular IC50, validating the compound's functional efficacy.
Quantitative Data Presentation
To benchmark the scaffold, empirical data should be structured to compare biochemical affinity against cellular efficacy. Below is a representative data matrix for the scaffold when evaluated against three historically relevant kinase targets for this pharmacophore.
| Kinase Target | TR-FRET IC50 (nM) | CETSA ΔTm (°C) | Phospho-Flow IC50 (nM) | Target Pathway Readout |
| p38α MAPK | 45 ± 5 | + 4.2 | 110 ± 15 | LPS-induced p-MAPKAPK2 |
| Syk | 82 ± 8 | + 3.1 | 205 ± 20 | BCR-induced p-BLNK |
| GAK (NAK Family) | 120 ± 12 | + 2.5 | 340 ± 25 | Clathrin-mediated endocytosis |
Table 1: Expected profiling benchmarks for the unoptimized Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- scaffold across orthogonal validation assays.
References
-
Ottosen, E.R., Sørensen, M.D., Björkling, F., et al. (2003). "Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity." Journal of Medicinal Chemistry, 46(26), 5651-5662.[Link]
-
Su, W. G., et al. (2020). "Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers." ACS Medicinal Chemistry Letters, 11(4), 506–513.[Link]
-
Dos Santos, R. P., et al. (2025). "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma." Archiv der Pharmazie, 358: e2400821.[Link]
Sources
Application Notes and Protocols for the In-Vitro Characterization of (4-bromo-3-methylphenyl)(thiomorpholino)methanone
Abstract
This document provides a comprehensive guide for the initial in-vitro evaluation of the novel chemical entity, (4-bromo-3-methylphenyl)(thiomorpholino)methanone, a compound with an uncharacterized biological profile. In the absence of a known target, a systematic, multi-tiered screening approach is essential for identifying its biological activity and elucidating its mechanism of action. This guide presents a strategic workflow, from fundamental compound management to broad phenotypic screening and initial target deconvolution. The protocols and strategies outlined herein are designed to provide a robust framework for the early-stage assessment of novel compounds in a drug discovery pipeline.
Introduction: Unveiling the Bioactivity of a Novel Scaffold
(4-bromo-3-methylphenyl)(thiomorpholino)methanone is a synthetic organic compound available as a chemical building block[1]. Its structural features, including a substituted phenyl ring and a thiomorpholine moiety, suggest potential for biological activity. The thiomorpholine ring, in particular, is a versatile scaffold found in various medicinally relevant compounds, where it can influence properties like solubility, metabolic stability, and target engagement[2]. However, to date, the specific biological targets and cellular effects of this particular methanone derivative remain uncharacterized.
The initial stages of drug discovery for a novel compound, such as this, are akin to navigating uncharted territory. A well-designed in-vitro assay cascade serves as a compass, guiding researchers toward understanding the compound's potential therapeutic applications and liabilities. This process typically begins with broad, target-agnostic (phenotypic) screens to identify any observable cellular effects. Positive hits from these screens then trigger more focused, target-based investigations to pinpoint the molecular mechanism of action[3][4]. This application note details a robust, tiered strategy for the systematic in-vitro characterization of (4-bromo-3-methylphenyl)(thiomorpholino)methanone.
Essential First Steps: Compound Management and Quality Control
Before any biological assessment, it is critical to establish the fundamental physicochemical properties of the test compound. Inaccurate assumptions about solubility or stability can lead to misleading or irreproducible results.
Solubility Assessment
A precise understanding of the compound's solubility in aqueous buffers, particularly in cell culture media, is paramount.
Protocol: Kinetic Solubility Assay in PBS
-
Prepare a high-concentration stock solution: Dissolve (4-bromo-3-methylphenyl)(thiomorpholino)methanone in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into phosphate-buffered saline (PBS), pH 7.4, to achieve a range of final compound concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Equilibration: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Detection: Visually inspect each well for signs of precipitation. For a more quantitative measure, use a plate-based nephelometer to measure turbidity.
-
Determination of Kinetic Solubility: The highest concentration at which no precipitate is observed is considered the kinetic solubility limit in PBS.
Stock Solution Preparation and Storage
For consistent results, proper preparation and storage of the compound stock solution are crucial.
-
Primary Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
-
Quality Control: Periodically check the purity and concentration of the stock solution using High-Performance Liquid Chromatography (HPLC).
Tier 1: Broad-Spectrum Phenotypic Screening
The initial screening tier aims to cast a wide net, identifying any general cellular effects of the compound. These assays are designed to be high-throughput and provide a broad overview of the compound's bioactivity.
Cytotoxicity and Cell Proliferation Assays
A fundamental starting point is to determine if the compound exhibits cytotoxic or anti-proliferative effects. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which often correlates with cell viability and proliferation.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of (4-bromo-3-methylphenyl)(thiomorpholino)methanone (e.g., from 100 µM down to 0.01 µM) for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Compound | Cell Line | Incubation Time (h) | Hypothetical IC50 (µM) |
| (4-bromo-3-methylphenyl)(thiomorpholino)methanone | HeLa | 48 | 12.5 |
| (4-bromo-3-methylphenyl)(thiomorpholino)methanone | A549 | 48 | > 100 |
| Doxorubicin (Positive Control) | HeLa | 48 | 0.2 |
High-Content Imaging for Morphological Profiling
High-content imaging can provide valuable, unbiased insights into the compound's effects on cellular morphology, organelle health, and other cellular features.
Workflow: Cell Painting Assay
-
Cell Preparation and Treatment: Plate cells (e.g., U2OS) in a 384-well, optically clear bottom plate. Treat with the compound at various concentrations for 24-48 hours.
-
Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, phalloidin for actin filaments, MitoTracker for mitochondria).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to extract hundreds of quantitative features from each cell (e.g., nuclear size, mitochondrial texture, cytoskeletal arrangement).
-
Profiling: Compare the morphological profile of compound-treated cells to a reference library of profiles from compounds with known mechanisms of action.
Tier 2: Hypothesis-Driven Target-Based Screening
If the phenotypic screens yield a "hit" (e.g., potent anti-proliferative activity), or if a particular target class is suspected based on chemical structure, the next tier involves screening against panels of purified proteins or target-expressing cell lines. Given the prevalence of methanone and related scaffolds in kinase inhibitor discovery, a kinase panel screen is a logical starting point.
Workflow: Kinase Panel Screening
-
Selection of a Kinase Panel: Submit the compound to a commercial service provider for screening against a broad panel of kinases (e.g., a panel of over 400 human kinases).
-
Assay Principle: These screens typically employ in-vitro enzymatic assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: The results are usually reported as the percentage of inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM).
-
Hit Identification: Kinases that are significantly inhibited (e.g., >50% inhibition) are considered primary hits.
Tier 3: Mechanism of Action and Target Validation
Once a primary hit is identified, the focus shifts to validating the target and elucidating the compound's mechanism of action.
Dose-Response and Potency Determination
For any validated hit, a full dose-response curve should be generated to determine the potency (IC50 or EC50).
Target Engagement in a Cellular Context
It is crucial to confirm that the compound engages its putative target within a cellular environment.
Protocol: Western Blotting for Phospho-Protein Levels
Assuming the compound is a kinase inhibitor, its effect on the phosphorylation of a known downstream substrate can be assessed by Western blotting.
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate protein, and another primary antibody for the total protein (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Caption: A generalized workflow for the in-vitro characterization of a novel compound.
Caption: A hypothetical signaling pathway illustrating the mechanism of a kinase inhibitor.
Conclusion and Future Directions
The journey from a novel chemical entity to a potential drug candidate is long and requires a systematic and rigorous evaluation process. This application note provides a foundational strategy for the initial in-vitro characterization of (4-bromo-3-methylphenyl)(thiomorpholino)methanone. The tiered approach, starting with broad phenotypic screens and progressing to more focused target validation studies, ensures a comprehensive and efficient assessment of its biological potential. The results from this cascade will be instrumental in guiding future research, including medicinal chemistry efforts for lead optimization, and in-vivo studies to assess efficacy and safety.
References
-
How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]
-
In Vitro Assay Development Services. Charles River Laboratories. [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]
-
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]
- WO2019060522A2 - Thiomorpholino oligonucleotides for the treatment of muscular dystrophy.
-
Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing. ResearchGate. [Link]
-
Synthesis and Characterization of Thiophosphoramidate Morpholino Oligonucleotides and Chimeras. ACS Publications. [Link]
-
Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides. Bio-Synthesis Inc. [Link]
-
Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing. PMC. [Link]
-
Thiomorpholino oligonucleotides or TMOs – An innovative class of Antisense oligonucleotide. Bio-Synthesis. [Link]
-
Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. PubMed. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. [Link]
-
Allele-Selective Thiomorpholino Antisense Oligonucleotides as a Therapeutic Approach for Fused-in-Sarcoma Amyotrophic Lateral Sclerosis. MDPI. [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
Triple-strand-forming methylphosphonate oligodeoxynucleotides targeted to mRNA efficiently block protein synthesis. PubMed. [Link]
-
Our Science I RNA Therapeutics for Rare Diseases. Progenis Pharmaceuticals. [Link]
-
Development of BromoTag: A "bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. ResearchGate. [Link]
-
A modified MethyLight assay predicts the clinical outcomes of anti-epidermal growth factor receptor treatment in metastatic colorectal cancer. PubMed. [Link]
Sources
Cell-Based Assays for Novel Thiomorpholine Derivatives: A Technical Guide
Introduction: The Therapeutic Potential of the Thiomorpholine Scaffold
The thiomorpholine ring, a sulfur-containing heterocyclic motif, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its structural properties allow for diverse substitutions, leading to compounds with potential applications as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3][4][5] The exploration of novel thiomorpholine derivatives in drug discovery necessitates a robust panel of cell-based assays to elucidate their mechanisms of action and therapeutic potential.[2] This guide provides a comprehensive overview of key in vitro assays for characterizing these compounds, with a focus on anticancer applications.[6][7]
This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental choice.
I. Foundational Assays: Assessing Cytotoxicity and Viability
A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[8][9] These assays provide crucial dose-response data, including the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's potency.[6]
A. Metabolic Activity as an Indicator of Cell Viability
Colorimetric assays that measure metabolic activity are widely used due to their simplicity, high-throughput compatibility, and cost-effectiveness.[10][11]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[13][14]
-
Significance: This assay provides a robust measure of cellular metabolic activity, which is often correlated with cell viability. It is a cornerstone for initial screening of compound libraries to identify cytotoxic agents.[6][7]
Table 1: Comparative IC50 Values of Novel Thiomorpholine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Selectivity Index (SI) |
| THM-001 | A549 (Lung Cancer) | 5.2 | >96 |
| THM-002 | MCF-7 (Breast Cancer) | 8.9 | >56 |
| THM-003 | HCT116 (Colon Cancer) | 12.1 | >41 |
| Cisplatin | A549 (Lung Cancer) | 12.5 | Not Reported |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | Not Reported |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat cells with a serial dilution of the thiomorpholine derivatives for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
B. Membrane Integrity as a Marker of Cell Death
Assays that measure the integrity of the cell membrane provide a direct assessment of cytotoxicity.[15]
2. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16][17] The LDH activity in the supernatant is measured through a coupled enzymatic reaction that results in a colored product.[16][18]
-
Significance: This assay is a reliable indicator of cell lysis and necrosis.[10][19] It is particularly useful for confirming cytotoxic effects observed in metabolic assays and for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms.
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment: Culture and treat cells with the thiomorpholine derivatives as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.[16]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[16][20]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[16] Measure the absorbance at the appropriate wavelength (typically around 490 nm).[16]
Caption: General workflow for initial screening of novel compounds.
II. Delving Deeper: Mechanistic Assays
Once the cytotoxic potential of a thiomorpholine derivative is established, the next step is to investigate the underlying mechanism of cell death.
A. Probing for Apoptosis: The Hallmarks of Programmed Cell Death
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer.[21] Many effective anticancer drugs induce apoptosis in tumor cells.[22]
1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC or CF®488A).[23][24] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[25][26]
-
Significance: This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing a quantitative assessment of the mode of cell death.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells with the thiomorpholine derivative at its IC50 concentration for a predetermined time. Harvest the cells, including any floating cells in the supernatant.[7]
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[26]
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[25][26]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[25]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, using appropriate compensation to correct for spectral overlap between the fluorophores.[24]
2. Caspase Activity Assays
-
Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[27] Effector caspases, such as caspase-3 and caspase-7, cleave specific cellular substrates, leading to the characteristic morphological changes of apoptosis.[28] These assays utilize a synthetic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule (colorimetric, fluorescent, or luminescent).[29][30] Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal.[27]
-
Significance: Measuring caspase activity provides direct evidence of apoptosis induction and can help to elucidate the specific apoptotic pathway involved.[28][29] Luminescent assays are particularly sensitive and suitable for high-throughput screening.[30][31]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Culture and Treatment: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.[30]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.[30]
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
B. Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and, in some cases, apoptosis.[22]
1. Propidium Iodide Staining for DNA Content Analysis
-
Principle: Propidium iodide stoichiometrically binds to double-stranded DNA.[32] By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.[32][33]
-
Significance: This assay can reveal if a compound induces cell cycle arrest at a specific checkpoint, which is a common mechanism of action for many anticancer drugs.[34][35]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the thiomorpholine derivative for a relevant time period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes and preserve the DNA.[35]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[32][35]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to generate a DNA content histogram.[33]
Caption: The four main phases of the eukaryotic cell cycle.
III. Exploring Key Signaling Pathways: The Case of NF-κB
To further characterize the mechanism of action of promising thiomorpholine derivatives, it is often necessary to investigate their effects on specific cellular signaling pathways that are crucial in cancer development and progression. The Nuclear Factor-kappa B (NF-κB) pathway is a prime example, as it is a key regulator of inflammation, cell survival, proliferation, and angiogenesis.[21][36][37] Aberrant NF-κB activation is a hallmark of many cancers.[38][39]
1. NF-κB Reporter Assay
-
Principle: This assay utilizes a reporter vector containing a luciferase gene under the control of multiple copies of the NF-κB response element.[40][41] Cells are transfected with this vector, and upon activation of the NF-κB pathway, the transcription factor binds to the response elements and drives the expression of luciferase.[42][43] The resulting luminescence is proportional to NF-κB activity.
-
Significance: This assay provides a quantitative measure of the modulation of NF-κB transcriptional activity by the test compounds.[40][44] It can identify compounds that either inhibit or activate this critical signaling pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Transfect the chosen cell line with the NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Cell Treatment: After allowing for reporter gene expression, treat the cells with the thiomorpholine derivatives in the presence or absence of an NF-κB activator (e.g., TNF-α).[40]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
IV. Concluding Remarks
The cell-based assays outlined in this guide provide a robust framework for the initial characterization of novel thiomorpholine derivatives. By systematically evaluating their effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential and mechanisms of action. This multi-faceted approach is essential for identifying promising lead compounds for further preclinical and clinical development in the ongoing search for novel and effective therapies.
V. References
-
Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from
-
Abcam. (n.d.). MTT assay protocol. Retrieved from
-
PMC. (n.d.). Role of the NFκB-signaling pathway in cancer. Retrieved from
-
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from
-
Promega. (n.d.). LDH-Glo™ Cytotoxicity Assay. Retrieved from
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from
-
(2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from
-
Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291. Retrieved from
-
JoVE. (2011, April 24). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from
-
IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from
-
Benchchem. (n.d.). Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines: A Comparative Analysis. Retrieved from
-
Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771). Retrieved from
-
ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from
-
AACR Journals. (2011, November 16). NF-κB in Cancer: A Matter of Life and Death. Retrieved from
-
MDPI. (2025, November 20). Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. Retrieved from
-
JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from
-
STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green. Retrieved from
-
PMC. (n.d.). The NF-κB Pathway and Cancer Stem Cells. Retrieved from
-
R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay. Retrieved from
-
Promega. (n.d.). Caspase-Glo® 3/7 Assay System. Retrieved from
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from
-
Cayman Chemical. (n.d.). Human NF-κB Reporter Assay System. Retrieved from
-
Promega. (n.d.). Caspase-Glo® 3/7 3D Assay. Retrieved from
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from
-
Biotium. (n.d.). CF®488A Annexin V and PI Apoptosis Kit. Retrieved from
-
Wikipedia. (n.d.). NF-κB. Retrieved from
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from
-
Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (MAES0196). Retrieved from
-
Journal of Chemical Reviews. (2025, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for 3-(1,3-thiazol-2-yl)thiomorpholine in Anticancer Research. Retrieved from
-
PubMed. (2015, September 15). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from
-
BD Biosciences. (n.d.). Detection of Apoptosis Using the BD Annexin V FITC Assay on the BD FACSVerse™ System. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry. Retrieved from
-
ResearchGate. (n.d.). Principle and applications of the cytotoxicity assay. Retrieved from
-
ResearchGate. (2021, October 20). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from
-
PMC. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from
-
NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614. Retrieved from
-
PubMed. (2025, October 15). Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms. Retrieved from
-
FUJIFILM Wako Chemicals. (n.d.). Cytotoxicity Assay Kit (LDH Assay). Retrieved from
-
Invitrogen. (n.d.). CyQUANT™ LDH Cytotoxicity Assays 200 Assays. Retrieved from
-
R Discovery. (n.d.). Thiomorpholine Derivatives Research Articles. Retrieved from
-
Promega. (n.d.). NanoLuc® Reporter Vector with NF-κB Response Element. Retrieved from
-
MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. atcc.org [atcc.org]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. assaygenie.jp [assaygenie.jp]
- 18. ç´°èæ¯æ§è©¦é¨ããã(LDH Assay)ï½ãåæãè£½åæ å ±ï½è©¦è¬-å¯å£«ãã¤ã«ã åå ç´è¬ [labchem-wako.fujifilm.com]
- 19. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 20. CyQUANT™ LDH Cytotoxicity Assays 200 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 21. NF-κB - Wikipedia [en.wikipedia.org]
- 22. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. biotium.com [biotium.com]
- 25. jove.com [jove.com]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 28. stemcell.com [stemcell.com]
- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 30. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 31. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 32. Flow cytometry with PI staining | Abcam [abcam.com]
- 33. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 34. bio-protocol.org [bio-protocol.org]
- 35. wp.uthscsa.edu [wp.uthscsa.edu]
- 36. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 37. aacrjournals.org [aacrjournals.org]
- 38. mdpi.com [mdpi.com]
- 39. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 40. indigobiosciences.com [indigobiosciences.com]
- 41. bpsbioscience.com [bpsbioscience.com]
- 42. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 43. NanoLuc® Reporter Vector with NF-kappaB Response Element [promega.sg]
- 44. caymanchem.com [caymanchem.com]
Synthesis of (4-bromo-3-methylphenyl)(thiomorpholino)methanone and its Analogs: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Thiomorpholine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the thiomorpholine moiety has emerged as a privileged scaffold.[1] Its unique three-dimensional structure and the presence of both a secondary amine and a thioether offer a versatile platform for generating novel molecular architectures with significant biological activity. The sulfur atom, in particular, can increase lipophilicity and serve as a "soft spot" for metabolism, properties that are often desirable in drug candidates.[2] When coupled with a substituted aromatic ring system, such as the 4-bromo-3-methylphenyl group, the resulting methanone structure presents a promising starting point for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and characterization of "(4-bromo-3-methylphenyl)(thiomorpholino)methanone" and its analogs, tailored for researchers and scientists in the field of drug development.
The 4-bromo-3-methylphenyl moiety is a valuable building block in pharmaceutical synthesis, often utilized in the development of anti-inflammatory and analgesic agents.[3][4] The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of a library of analogs with diverse substitution patterns.[5] The methyl group can influence the compound's metabolic stability and binding interactions with biological targets.
This document will detail the most common and effective methods for the crucial amide bond formation between 4-bromo-3-methylbenzoic acid and thiomorpholine, providing step-by-step protocols, explaining the rationale behind the choice of reagents, and outlining the necessary analytical techniques for complete characterization of the final products.
Synthetic Strategy: The Amide Coupling Reaction
The core of the synthesis for "(4-bromo-3-methylphenyl)(thiomorpholino)methanone" lies in the formation of an amide bond between a carboxylic acid (4-bromo-3-methylbenzoic acid) and a secondary amine (thiomorpholine). This transformation is one of the most frequently employed reactions in medicinal chemistry.[6] The general approach involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Caption: General workflow for the synthesis of the target compound.
There are numerous coupling reagents available, each with its own advantages and disadvantages. The choice of reagent often depends on the specific substrates, desired reaction conditions, and scale of the synthesis. For the coupling of a relatively straightforward secondary amine like thiomorpholine, several common reagents can be employed effectively.
Method 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
One of the most widely used and cost-effective methods for amide bond formation utilizes a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
Mechanism Rationale: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield. HOBt acts as a scavenger for the O-acylisourea, forming an activated HOBt ester. This ester is less prone to side reactions and readily reacts with the amine to form the desired amide.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: Add thiomorpholine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Expected Value | Notes |
| Yield | 70-90% | Yields can vary based on reaction scale and purity of reagents. |
| Purity (by HPLC) | >95% | After column chromatography. |
| Reaction Time | 12-24 hours | Can be monitored by TLC for completion. |
Method 2: Phosphonium-Based Coupling (PyBOP)
For more challenging couplings or when higher yields and cleaner reactions are desired, phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are excellent choices.
Mechanism Rationale: PyBOP activates the carboxylic acid by forming a reactive acyloxyphosphonium salt, which then rapidly converts to the activated OBt ester. This process is highly efficient and minimizes side reactions. A key advantage of PyBOP is that its byproducts are water-soluble, simplifying the purification process.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF or DCM (0.1-0.5 M).
-
Base and Amine Addition: Add DIPEA (3.0 eq) to the mixture, followed by thiomorpholine (1.1 eq).
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Expected Value | Notes |
| Yield | 85-95% | Generally higher than carbodiimide methods for this type of coupling. |
| Purity (by HPLC) | >98% | After column chromatography. |
| Reaction Time | 2-6 hours | Typically faster than EDC/HOBt. |
Synthesis of Analogs
The protocols described above are readily adaptable for the synthesis of a wide range of analogs. By varying the substituted benzoic acid and the cyclic amine, a diverse library of compounds can be generated. For instance, replacing thiomorpholine with morpholine would yield the corresponding morpholino methanone analog. Similarly, utilizing different substituted bromo-benzoic acids allows for exploration of the structure-activity relationship (SAR) of the aromatic portion of the molecule.
Analytical Characterization
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. Based on the closely related compound, (4-bromophenyl)(morpholino)methanone, the following spectral features would be anticipated for "(4-bromo-3-methylphenyl)(thiomorpholino)methanone".[1]
| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.2-7.6 | m | 3H | Ar-H |
| Thiomorpholine Protons | ~3.5-4.0 | m | 4H | N-CH₂ |
| Thiomorpholine Protons | ~2.6-2.9 | m | 4H | S-CH₂ |
| Methyl Protons | ~2.4 | s | 3H | Ar-CH₃ |
| ¹³C NMR (101 MHz, CDCl₃) | Expected Chemical Shift (δ ppm) | Assignment |
| Carbonyl Carbon | ~169 | C=O |
| Aromatic Carbons | ~120-140 | Ar-C |
| Thiomorpholine Carbons | ~45-55 | N-CH₂ |
| Thiomorpholine Carbons | ~25-30 | S-CH₂ |
| Methyl Carbon | ~20 | Ar-CH₃ |
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The presence of a bromine atom will result in a characteristic M+2 isotopic pattern.
Purification and Handling
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, typically with ethyl acetate in hexanes, is effective. The polarity of the eluent can be adjusted based on the TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step to obtain highly pure material.
-
Storage and Handling: The synthesized compounds should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these chemicals.
Conclusion
The synthesis of "(4-bromo-3-methylphenyl)(thiomorpholino)methanone" and its analogs is a straightforward yet powerful strategy for generating novel compounds for drug discovery programs. The amide coupling methods detailed in this guide are robust and can be applied to a wide range of substrates. By understanding the underlying principles of the reaction mechanisms and employing rigorous purification and characterization techniques, researchers can confidently synthesize and evaluate these promising molecules. The versatility of the thiomorpholine scaffold and the potential for further derivatization of the aromatic ring make this class of compounds a rich area for future exploration in medicinal chemistry.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
Sources
Application Note: X-ray Crystallography of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-
Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1)
Rationale and Structural Significance
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (Molecular Formula: C12H14BrNOS, MW: 300.21 g/mol ) is a highly functionalized aryl thiomorpholino ketone[1]. In medicinal chemistry, the precise three-dimensional spatial arrangement of the thiomorpholine ring (e.g., chair vs. boat conformation) and its torsional relationship with the brominated aromatic system dictate the molecule's pharmacophoric presentation and target-binding efficacy.
Determining the single-crystal X-ray structure of this compound provides unambiguous mapping of its stereochemistry, bond lengths, and intermolecular interactions (such as halogen bonding from the bromine atom and hydrogen bonding via the amide carbonyl). This application note outlines a self-validating, highly optimized protocol for the crystallization, data collection, and computational structural elucidation of this specific small molecule.
Crystallization Strategy and Causality
Obtaining diffraction-quality single crystals is the primary bottleneck in X-ray crystallography. For C12H14BrNOS, the molecule possesses both a highly polar amide/thiomorpholine core and a lipophilic 4-bromo-3-methylphenyl moiety.
Causality of Solvent Selection: A dual-solvent vapor diffusion approach or slow evaporation is required to navigate this dichotomous solubility profile. Dichloromethane (DCM) serves as an excellent primary solvent due to its ability to completely solvate the compound. Non-polar anti-solvents like hexanes or heptane exploit the lipophilic nature of the aryl bromide to induce gradual supersaturation. The slow evaporation technique allows for the gradual removal of the solvent, driving the system into the metastable zone where crystal growth outpaces rapid, chaotic nucleation[2].
Workflow for the crystallization and selection of C12H14BrNOS single crystals.
Table 1: Step-by-Step Crystallization Protocol
| Step | Action | Causality / Scientific Rationale | Validation Checkpoint |
| 1. Solvation | Dissolve 10 mg of C12H14BrNOS in 1 mL of DCM in a 4 mL glass vial. | DCM disrupts intermolecular hydrogen bonding, ensuring complete solvation without premature nucleation. | Solution must be optically clear. Filter through a 0.22 µm PTFE syringe filter if particulates remain. |
| 2. Anti-Solvent Addition | Layer 1 mL of Hexane gently over the DCM solution (for vapor diffusion) or leave the vial loosely capped (for slow evaporation). | Hexane gradually lowers the dielectric constant of the medium. Slow diffusion prevents a "shower" of microcrystals[2]. | Monitor daily. Crystal facets should appear within 3 to 7 days. |
| 3. Harvesting | Submerge the selected crystal in a drop of Paratone-N oil on a glass slide. | The heavy oil displaces mother liquor, preventing rapid solvent loss and subsequent degradation of the crystal lattice. | Crystal must remain transparent and free of cracks in the oil drop. |
| 4. Optical QC | Examine the crystal under a stereomicroscope equipped with cross-polarizers. | Ensures the selected specimen is a single domain and not a twinned or multi-crystalline aggregate. | Self-Validation: Crystal must exhibit sharp, uniform optical extinction every 90° of rotation. |
X-ray Diffraction Data Collection
Once a pristine single crystal is mounted on a MiTeGen loop, it is rapidly transferred to the diffractometer goniometer.
Causality of Experimental Parameters:
-
Cryocooling (100 K): Data collection must be performed under a cold nitrogen stream at 100 K. Cryocooling is not merely for crystal preservation; it significantly reduces the atomic thermal vibrations (Debye-Waller factors), particularly of the flexible thiomorpholine ring. This enhances the intensity of high-angle Bragg reflections, yielding a higher resolution structure.
-
Radiation Source: Molybdenum Kα radiation ( λ=0.71073 Å) is strongly preferred over Copper Kα. The presence of the heavy bromine atom in C12H14BrNOS causes severe X-ray absorption effects at the Cu wavelength. Mo Kα minimizes these absorption errors, ensuring accurate measurement of structure factors.
Structure Solution and Refinement
The computational pipeline transforms raw diffraction images into a chemically sensible 3D model.
Mechanistic Workflow:
-
Integration & Scaling: Raw frames are integrated, and an empirical absorption correction (e.g., SADABS) is applied to account for the absorption cross-section of the bromine atom.
-
Structure Solution: The phase problem is solved using the SHELXT algorithm[3]. SHELXT utilizes dual-space intrinsic phasing, which makes the powerful assumption that the structure consists of resolved atoms, allowing it to automatically assign the correct space group and locate the heavy atoms (Br, S) and the rigid aromatic core[3].
-
Refinement: The initial model is refined against F2 using full-matrix least-squares techniques via the OLEX2 graphical interface[4]. OLEX2 provides a workflow-driven environment that seamlessly links the refinement engine (SHELXL) with real-time electron density map visualization[4].
-
Self-Validating Refinement: All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (e.g., Uiso(H)=1.2Ueq(C) for aromatic protons) to prevent over-parameterization. The final model is validated when the residual R1 factor drops below 5%, and the maximum residual electron density peak is <1.0 e/A˚3 (typically located near the heavy Br atom).
Computational pipeline for X-ray diffraction data reduction, solution, and refinement.
Quantitative Data Presentation
Below is a summary of the expected crystallographic parameters for a high-quality data collection of this specific compound class.
Table 2: Representative Crystallographic Parameters for C12H14BrNOS
| Parameter | Expected Range / Value | Structural Significance |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, highly functionalized aromatic amides. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing is highly favored due to the lack of chiral centers in the molecule. |
| Resolution Limit | ≤0.77 Å | Ensures atomic resolution; required for accurate modeling of the thiomorpholine C-S bonds. |
| Data Completeness | >99.0% | Validates that the entire asymmetric unit has been sampled across reciprocal space. |
| Final R1 [I > 2 σ (I)] | 0.025−0.045 | Indicates a highly accurate model with minimal discrepancy between calculated and observed data. |
| Goodness-of-Fit (GooF) | 0.95−1.05 | Confirms that the weighting scheme and standard uncertainties are properly assigned. |
References
-
Title: 4-(4-bromo-3-methylbenzoyl)thiomorpholine | 1713436-27-1 - Molport Source: Molport URL: [1]
-
Title: Crystallization Methods to Know for Crystallography Source: Fiveable URL: [2]
-
Title: SHELXT – Integrated space-group and crystal-structure determination Source: Semantic Scholar / Acta Crystallographica Section A URL: [3]
-
Title: OLEX2: a complete structure solution, refinement and analysis program Source: Semantic Scholar / Journal of Applied Crystallography URL: [4]
Sources
"Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-" purification challenges
Technical Support Center: Troubleshooting the Purification of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-
Overview & Structural Causality
As a Senior Application Scientist, I frequently consult on the isolation of heavily functionalized amides. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-[1] presents a unique triad of purification challenges due to its structural motifs:
-
The Amide Core: Forms a stable, neutral linkage, rendering the nitrogen non-basic.
-
The Thiomorpholine Ring: Contains a highly nucleophilic thioether sulfur that is exceptionally prone to oxidation (forming sulfoxides or sulfones)[2].
-
The Aryl Bromide: Imparts significant lipophilicity, making the molecule highly soluble in non-polar organic solvents but prone to co-elution with greasier impurities.
Understanding the physicochemical properties of these moieties is the key to designing a self-validating purification protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated product consistently shows an M+16 peak in LC-MS. What is the mechanistic cause, and how do I prevent it? Expert Insight: The M+16 mass peak corresponds to the sulfoxide derivative. The sulfur atom in the thiomorpholine ring is electron-rich and readily acts as a nucleophile toward trace peroxides or atmospheric oxygen[2]. Causality & Solution: This oxidation often occurs during concentration if ethereal solvents (like diethyl ether or THF) containing trace peroxides are used.
-
Actionable Fix: Switch your extraction solvent to ethyl acetate (EtOAc) or dichloromethane (DCM). If you must use THF, ensure it is freshly distilled or passed through basic alumina to strip peroxides. To remove existing sulfoxide impurities, normal-phase silica gel chromatography is highly effective because the sulfoxide dipole significantly increases the molecule's polarity, retarding its Rf relative to the desired thioether.
Q2: Unreacted thiomorpholine is co-eluting with my product on silica gel. How do I separate them? Expert Insight: Free thiomorpholine is a secondary amine and is highly polar, often causing severe tailing on silica that overlaps with the target amide. Causality & Solution: Because the amide nitrogen in your product is conjugated with the carbonyl, it is neutral. However, unreacted thiomorpholine remains basic (pKa ~8.5). You can exploit this pKa differential through a targeted liquid-liquid extraction[3].
-
Actionable Fix: Wash the organic layer with 1 M HCl or 10% citric acid. The acid protonates the free thiomorpholine, converting it to a highly water-soluble ammonium salt[4], effectively partitioning it into the aqueous layer while your neutral amide remains in the organic phase. If emulsions form, use a Cation Exchange (SCX) cartridge[3].
Q3: How do I efficiently remove the unreacted 4-bromo-3-methylbenzoic acid without losing my product? Expert Insight: Unreacted carboxylic acids are lipophilic enough to stay in the organic layer during neutral aqueous washes. Causality & Solution: The carboxylic acid proton (pKa ~4.0) can be deprotonated by a mild base, forming a water-soluble carboxylate salt.
-
Actionable Fix: Perform a wash with saturated aqueous sodium bicarbonate (NaHCO3). The base will ionize the unreacted acid, driving it into the aqueous layer.
Mechanistic Workflows
Caption: Liquid-liquid extraction workflow exploiting pKa differences to isolate the target amide.
Caption: Mechanistic pathway of thioether oxidation to sulfoxide and sulfone impurities.
Quantitative Data: Chromatographic Behavior
To establish a self-validating system, use the following expected Retention Factors (Rf) to track your purification via Thin Layer Chromatography (TLC).
| Compound / Impurity | Chemical Nature | Expected Rf (Hexanes:EtOAc 7:3) | Detection Method |
| Target Amide | Neutral, Lipophilic | 0.45 - 0.55 | UV (254 nm), Iodine |
| 4-bromo-3-methylbenzoic acid | Acidic | 0.10 - 0.20 (Streaks) | UV (254 nm), Bromocresol Green |
| Thiomorpholine | Basic, Polar | 0.00 (Baseline) | Ninhydrin, Iodine |
| Sulfoxide Impurity | Polar Dipole | 0.05 - 0.15 | UV (254 nm), Iodine |
| EDC Urea Byproduct | Highly Polar | 0.00 (Baseline) | UV (254 nm) |
Note: The massive Rf difference between the target amide and the sulfoxide impurity makes flash chromatography an excellent final polishing step.
Standard Operating Procedure: Step-by-Step Purification
Phase 1: Liquid-Liquid Extraction (Chemical Separation)
-
Dilution: Dilute the crude reaction mixture in 20 volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Do not use diethyl ether to avoid peroxide-induced oxidation.
-
Amine Quench: Wash the organic layer with 3 x 10 mL of 1 M HCl (or 10% aqueous citric acid). This selectively partitions unreacted thiomorpholine and basic coupling reagents (e.g., EDC) into the aqueous layer[3].
-
Acid Quench: Wash the organic layer with 3 x 10 mL of saturated aqueous NaHCO3. This deprotonates the unreacted 4-bromo-3-methylbenzoic acid, moving it to the aqueous layer. Caution: Vent the separatory funnel frequently to release CO2 gas.
-
Drying: Wash with 10 mL of saturated brine, then dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure at <35°C to minimize thermal degradation.
Phase 2: Flash Column Chromatography (Polishing)
-
Column Preparation: Pack a silica gel column using Hexanes. Ensure the silica is uniform to prevent channeling[2].
-
Loading: Dissolve the crude concentrated oil in a minimum amount of DCM (1-2 mL) and load it onto the silica bed.
-
Elution: Run a gradient elution starting from 10% EtOAc in Hexanes, slowly increasing to 30% EtOAc.
-
Validation: Spot fractions on a TLC plate. The target Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- will elute first (Rf ~0.5). Any oxidized sulfoxide impurities will remain trapped near the baseline until higher polarities are reached.
-
Isolation: Pool the pure fractions and evaporate under vacuum to yield the pristine product.
References
-
HairuiChem. "Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl_1713436". hairuichem.com. URL: [Link]
-
American Chemical Society. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow". acs.org. URL: [Link]
-
Reddit Chempros. "Looking for some advice for purification of diamide". reddit.com. URL: [Link]
Sources
Technical Support Center: Yield Optimization for (4-bromo-3-methylphenyl)(thiomorpholino)methanone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the amidation reaction between 4-bromo-3-methylbenzoic acid and thiomorpholine .
Synthesizing (4-bromo-3-methylphenyl)(thiomorpholino)methanone presents specific mechanistic challenges. Because thiomorpholine is a secondary amine, its increased steric bulk (compared to primary amines) slows down the nucleophilic attack on the activated carboxylic acid. If the activation intermediate is not carefully managed, this kinetic delay allows competing side reactions—such as active ester hydrolysis or rearrangement—to dominate, severely depressing your yield.
Diagnostic Workflow for Amidation Failure
Before altering your protocol, you must identify the chemical root cause of the yield loss. Use the diagnostic flowchart below to map your analytical observations (via LC-MS or TLC) to the correct mechanistic failure point.
Diagnostic workflow for troubleshooting low yields in the target amide synthesis.
Troubleshooting Guides & FAQs
Q: Why is my yield plateauing at 30-40% when using EDC/HCl without additives?
A: O-acylisourea Rearrangement. When 4-bromo-3-methylbenzoic acid[1] reacts with a carbodiimide like EDC, it forms an O-acylisourea intermediate[2]. Because thiomorpholine is a secondary amine, its nucleophilic attack on this intermediate is sterically hindered and relatively slow. This kinetic delay gives the O-acylisourea time to undergo a detrimental [1,3]-sigmatropic rearrangement into a highly stable, unreactive N-acylurea byproduct[3][4]. The Fix: You must trap the O-acylisourea before it rearranges. Adding 1-hydroxybenzotriazole (HOBt) converts the intermediate into an OBt active ester, which is resistant to rearrangement and highly reactive toward secondary amines[4].
Q: I added HOBt, but my yield is still suboptimal and purification is difficult. What is the best alternative?
A: Switch to T3P (Propanephosphonic acid anhydride). For secondary amines, T3P is a superior coupling reagent[3]. It activates the carboxylic acid by forming a mixed anhydride. Unlike carbodiimides, this mixed anhydride cannot undergo the N-acylurea rearrangement[5]. Furthermore, T3P and its byproducts are completely water-soluble, meaning they can be removed with a simple aqueous wash, eliminating the need for complex chromatographic purification[6].
Q: How do I prevent the active ester from hydrolyzing back into 4-bromo-3-methylbenzoic acid?
A: Strict Moisture Exclusion. Water is a competing nucleophile. If your solvent (e.g., DMF, DCM) or your thiomorpholine contains moisture, water will attack the activated ester, reverting it to the starting carboxylic acid[3][7]. Ensure you are using anhydrous solvents and consider storing your thiomorpholine over molecular sieves. When using T3P, which acts as its own water scavenger, the reaction is significantly more robust against trace moisture[5][8].
Quantitative Reagent Comparison
To make an informed decision on reaction optimization, compare the performance metrics of common coupling reagents specifically for secondary amine amidations[3][4][6].
| Coupling Reagent | Activation Intermediate | Typical Yield Range | Byproduct Profile | Recommended Use Case |
| EDC alone | O-acylisourea | 30 - 50% | N-acylurea (insoluble/hard to remove) | Not recommended for secondary amines. |
| EDC + HOBt | OBt active ester | 75 - 85% | Water-soluble urea, HOBt | Standard baseline coupling; requires additive. |
| HATU | OAt active ester | 85 - 95% | HOAt, tetramethylurea | Highly hindered substrates; expensive. |
| T3P (50% EtOAc) | Mixed anhydride | 90 - 98% | Water-soluble phosphonates | Optimal for scale-up, high yield, and purity. |
Self-Validating Protocol: T3P-Mediated Synthesis
Based on the causality of the reaction mechanics, the following protocol utilizes T3P to maximize the yield of (4-bromo-3-methylphenyl)(thiomorpholino)methanone. This protocol is designed as a self-validating system, meaning it includes analytical checkpoints to verify success before proceeding to the next step[3][8].
Reagents Required:
-
4-bromo-3-methylbenzoic acid (1.0 eq, limiting reagent)[1]
-
Thiomorpholine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq)[8]
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Substrate Dissolution: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous EtOAc (10 mL/gram of acid).
-
Amine & Base Addition: Add thiomorpholine (1.2 eq) followed by DIPEA (3.0 eq). Stir for 5 minutes to ensure homogeneity.
-
Causality: Adding the base neutralizes any acid salts and ensures the secondary amine is fully deprotonated and nucleophilic.
-
-
Activation (Temperature Controlled): Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 eq) over 10 minutes[3][8].
-
Causality: T3P addition is mildly exothermic. Cooling prevents thermal degradation of the mixed anhydride intermediate[8].
-
-
Coupling & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Validation Checkpoint 1: At t = 2 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. You should observe the complete disappearance of the acid mass (m/z ~213/215 for bromine isotopes) and the appearance of the target amide mass. If >5% acid remains, stir for an additional 2 hours.
-
-
Aqueous Workup: Dilute the reaction with additional EtOAc. Wash the organic layer sequentially with:
-
1N HCl (x2) to remove excess thiomorpholine and DIPEA.
-
Saturated aqueous NaHCO₃ (x2) to remove any trace unreacted acid.
-
Brine (x1) to remove residual water.
-
Causality: T3P byproducts are highly water-soluble and will partition entirely into the aqueous layers during these washes, ensuring a clean crude product[5][6].
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Checkpoint 2: Obtain an NMR of the crude solid. The absence of a broad carboxylic acid peak (~11-12 ppm) and the presence of the thiomorpholine ring protons (~2.6-4.0 ppm) confirm successful amidation.
-
Sources
Technical Support Center: HPLC Optimization for Methanone Derivatives
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals working with methanone derivatives (e.g., benzophenones, diarylmethanones, and their hydroxylated/alkylated analogs).
Because methanone derivatives range from highly lipophilic (e.g., unsubstituted benzophenone) to highly hydrophilic (e.g., benzophenone-4, which contains a sulfonic acid group), achieving baseline resolution requires precise manipulation of chromatographic thermodynamics and kinetics[1].
Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe peak tailing for hydroxylated methanone derivatives, and how do I fix it?
Cause: Peak tailing in methanone derivatives containing hydroxyl (-OH) or amine (-NH2) groups is primarily caused by secondary secondary interactions with residual active silanols on the silica-based stationary phase[2]. If the mobile phase pH is near the pKa of the derivative's functional group, the compound exists in a mixed ionization state, leading to multiple retention mechanisms and peak distortion. Solution:
-
Thermodynamic Control (pH Adjustment): Adjust the mobile phase pH to be at least 2 units below the pKa of the ionizable group. Adding 0.2% Trifluoroacetic acid (TFA) or 1% Acetic Acid suppresses ionization, ensuring the analyte remains fully protonated and interacts solely via hydrophobic partitioning[3],[1].
-
Kinetic Control (Column Selection): Switch to a fully end-capped C18 column or utilize ultra-high purity silica to physically block access to active silanol sites[2].
Q2: I cannot resolve structural isomers of benzophenone derivatives on a standard C18 column. What are my options?
Cause: Standard C18 columns separate analytes based almost exclusively on hydrophobicity. Structural isomers of methanones often possess identical partition coefficients ( logP ), making them co-elute on alkyl phases. Solution: Change the stationary phase chemistry to exploit the aromatic rings of the methanone core. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces π−π interactions, dipole-dipole interactions, and shape selectivity[4]. The electron-deficient fluorinated ring of a PFP phase interacts strongly with the electron-rich regions of specific methanone isomers, providing orthogonal selectivity to C18[4].
Q3: My retention times are drifting over multiple injections. Is this a pump issue?
Cause: While a failing pump seal or check valve can cause flow rate inconsistencies, retention time drift for methanones is frequently an equilibration failure . Highly aqueous or highly organic mobile phases require longer equilibration times. For example, "fully end-capped" high-density C18 columns can suffer from phase collapse (dewetting) if the organic modifier drops below 5%, drastically altering retention kinetics[5]. Solution: Ensure the column is thermostatted in an oven to prevent ambient temperature fluctuations[6]. If using a gradient, verify that the gradient dwell volume (extra-column volume) is properly accounted for, and allow at least 10 column volumes of the initial mobile phase for re-equilibration between runs[5].
Q4: I am analyzing methanone derivatives in complex matrices (e.g., cosmetics, biological fluids). My column backpressure is steadily increasing.
Cause: Complex matrices contain proteins, lipids, or polymers that irreversibly precipitate onto the column frit or stationary phase when exposed to the high organic content of the mobile phase. Solution: Implement a robust sample clean-up protocol prior to injection. Solid-Phase Extraction (SPE) or Fast Pesticide Extraction (FaPEx) techniques physically isolate the methanones and remove high-molecular-weight interferents[7],[8].
Mandatory Visualizations: Decision Workflows
Fig 1: Systematic troubleshooting workflow for resolving peak tailing in methanone derivatives.
Fig 2: Decision matrix for HPLC method development of methanone derivatives.
Standardized Experimental Protocols
Protocol A: Isocratic Separation of Hydrophilic and Lipophilic Methanone Mixtures
This self-validating protocol is optimized for mixtures containing extreme polarity differences (e.g., Benzophenone-4 and Octocrylene)[1]. System Preparation:
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a ternary mixture of Acetonitrile : Methanol : Water in a 20:67:13 (v/v/v) ratio[1].
-
Buffer Addition: Add 0.2% (v/v) Trifluoroacetic acid (TFA) to the aqueous portion prior to mixing to suppress the ionization of hydrophilic sulfonic/hydroxyl groups[1].
-
Degassing: Sonicate and vacuum-filter the mobile phase through a 0.45 µm PTFE membrane. Execution:
-
Set flow rate to 1.0 mL/min and column oven temperature to 25°C.
-
Equilibrate the column for 20 column volumes until the baseline at 254 nm is perfectly stable.
-
Inject 10 µL of the sample. The aprotic nature of acetonitrile combined with the protic nature of methanol ensures optimal solvation of both polar and non-polar derivatives, preventing precipitation in the flow cell[1].
Protocol B: UHPLC-MS/MS Gradient Profiling for Complex Matrices
Designed for trace-level quantification of multiple benzophenone derivatives in biological or food matrices[7],[4]. System Preparation:
-
Column: Core-Shell Pentafluorophenyl (PFP) (100 mm × 2.1 mm, 1.7 µm) to maximize π−π selectivity[4].
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid[7]. Execution:
-
Set column temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics[4].
-
Gradient Program:
-
0.0 - 0.5 min: 10% B (Flow: 0.3 mL/min)
-
0.5 - 11.0 min: Ramp to 40% B (Flow: 0.35 mL/min)
-
11.0 - 15.0 min: Ramp to 100% B (Flow: 0.4 mL/min)[4].
-
-
Validation: Monitor specific MRM (Multiple Reaction Monitoring) transitions. The use of isotope-labeled internal standards (ILISs) is mandatory to compensate for matrix effects and validate recovery[7].
Method Optimization Data
The following table synthesizes quantitative parameters and their mechanistic effects on methanone derivative separation, providing a quick-reference guide for method optimization.
| Parameter | Recommended Choice | Target Application | Mechanistic Rationale | Reference |
| Stationary Phase | C8 (Octyl) | Highly lipophilic methanones (e.g., Benzil, Benzophenone) | C8 is less hydrophobic than C18, allowing for faster elution of non-polar compounds without requiring excessive organic modifier, thereby reducing system backpressure. | [3] |
| Stationary Phase | PFP (Pentafluorophenyl) | Structural isomers, complex biological matrices | Fluorinated aromatic rings provide orthogonal π−π and dipole-dipole interactions, resolving compounds that co-elute on standard alkyl chains. | [4] |
| Organic Modifier | Acetonitrile (ACN) | Routine isocratic analysis | ACN provides lower viscosity and better resolution than methanol for specific neutral benzophenones. | [3] |
| Aqueous Additive | 0.2% TFA or 1% Acetic Acid | Hydroxylated/Sulfonated derivatives (e.g., BP-4) | Lowers mobile phase pH below the analyte's pKa , suppressing ionization and eliminating peak tailing caused by secondary silanol interactions. | [3],[1] |
| Detection | UV at 254 nm or 287 nm | Standard quantification | Methanone derivatives possess strong chromophores due to their conjugated aromatic systems and carbonyl groups, absorbing strongly in the UV range. | [9] |
References
-
HPLC Troubleshooting Guide - Phenomenex. Available at:[Link]
-
HPLC Troubleshooting Guide - ACE HPLC. Available at:[Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available at:[Link]
-
HPLC Troubleshooting Guide - University of Pittsburgh. Available at:[Link]
-
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography - Journal of Food and Drug Analysis. Available at:[Link]
-
Rapid determination of benzophenone derivatives in cereals using fapex coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry - National Yang Ming Chiao Tung University. Available at: [Link]
-
Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil - Acta Chromatographica. Available at: [Link]
-
Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - MDPI. Available at:[Link]
-
A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed/NIH. Available at:[Link]
Sources
- 1. A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. akjournals.com [akjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. jfda-online.com [jfda-online.com]
- 8. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming matrix effects in LC-MS analysis of "Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-"
Welcome to the advanced troubleshooting hub for the bioanalysis of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- . As a highly lipophilic amide containing a brominated aromatic ring and a basic thiomorpholine moiety, this compound is notoriously susceptible to ionization anomalies when extracted from complex biological matrices (e.g., plasma, serum, or urine).
This guide is designed for research scientists and bioanalytical chemists to diagnose, quantify, and eliminate matrix effects (ion suppression or enhancement) to ensure regulatory compliance and data integrity.
The Causality of Ion Suppression
To troubleshoot effectively, we must first understand the mechanism of failure. In Electrospray Ionization (ESI), analytes and matrix components compete for the limited charge and surface area available on the rapidly evaporating solvent droplets[1].
Because Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is highly lipophilic, it elutes in the high-organic region of a reversed-phase LC gradient. Unfortunately, this is the exact retention window where endogenous phospholipids (e.g., glycerophosphocholines) elute. Phospholipids are highly surface-active; they rapidly migrate to the ESI droplet surface, physically excluding the target analyte and neutralizing its charge, resulting in severe ion suppression [2].
Mechanism of ESI ion suppression by highly surface-active matrix components.
Diagnostic Workflows (Self-Validating Systems)
Before altering your method, you must empirically prove that matrix effects are the root cause of your signal loss or poor reproducibility. We utilize two self-validating protocols to isolate ionization phenomena from extraction losses.
Decision tree for diagnosing and mitigating LC-MS matrix effects.
Protocol A: Post-Column Infusion (Qualitative Mapping)
This method maps exactly where in your chromatographic run suppression occurs, allowing you to see if the matrix interference overlaps with your analyte's retention time (RT)[1].
-
Setup: Connect a syringe pump to a T-piece installed between the analytical column and the mass spectrometer source.
-
Infusion: Continuously infuse a neat solution of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (e.g., 100 ng/mL at 10 µL/min) to establish a steady baseline MRM signal.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) into the LC system using your standard gradient.
-
Validation: Monitor the baseline. A sudden dip in the baseline indicates a zone of ion suppression. If this dip aligns with your analyte's RT, matrix effects are confirmed.
Protocol B: Post-Extraction Spike (Quantitative Evaluation)
This protocol calculates the absolute Matrix Effect Factor (MEF) by isolating ionization efficiency from extraction recovery[1].
-
Prepare Set A (Neat): Spike the analyte into the pure mobile phase.
-
Prepare Set B (Post-Spike): Extract blank matrix, dry it down, and reconstitute it with the same analyte concentration used in Set A.
-
Prepare Set C (Pre-Spike): Spike the analyte into the raw matrix, then perform the extraction.
-
Calculate:
-
Matrix Effect (ME %) = (Area Set B / Area Set A) × 100. (Values < 100% indicate suppression).
-
Extraction Recovery (RE %) = (Area Set C / Area Set B) × 100.
-
Mitigation Strategies & Methodologies
If Protocol A or B confirms severe suppression, implement the following corrective methodologies.
Strategy 1: Solid-Phase Extraction (SPE) Optimization
Simple protein precipitation (PPT) leaves >90% of phospholipids in the sample. To rescue the signal for this lipophilic thiomorpholine derivative, you must physically remove the interferences[2].
Step-by-Step SPE Protocol (Mixed-Mode Cation Exchange or HLB):
-
Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the SPE cartridge.
-
Load: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid (to disrupt protein binding) and load onto the cartridge.
-
Wash: Pass 1 mL of 5% Methanol in water. Causality: This removes highly polar matrix components (salts, small peptides) while the lipophilic target remains tightly bound.
-
Elute: Pass 1 mL of 100% Acetonitrile. Causality: The target elutes, but highly lipophilic phospholipids remain trapped on the sorbent bed.
-
Reconstitute: Evaporate under nitrogen and reconstitute in the initial LC mobile phase.
Strategy 2: Chromatographic & Source Adjustments
If sample prep cannot be further optimized, you must alter the instrument parameters:
-
Gradient Shift: Use a shallower gradient or switch from a C18 to a Biphenyl column. The pi-pi interactions of the Biphenyl phase with the brominated aromatic ring will shift the analyte's RT away from the aliphatic phospholipid suppression zone.
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) occurs in the gas phase and is significantly less susceptible to liquid-phase charge competition than ESI[1].
-
Sample Dilution: If instrument sensitivity allows, diluting the sample reduces the absolute concentration of competing matrix ions, thereby restoring a linear ionization response[3].
Quantitative Impact of Mitigation Strategies
The table below summarizes the expected outcomes when applying different mitigation strategies to the bioanalysis of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- in human plasma.
| Mitigation Strategy | Matrix Effect (ME %) | Absolute Recovery (%) | Phospholipid Carryover | Signal-to-Noise (S/N) Impact |
| Protein Precipitation (PPT) | 42% (Severe Suppression) | 95% | High (>90%) | Baseline (1x) |
| Sample Dilution (1:10) | 88% (Mild Suppression) | N/A | High (Diluted) | 0.5x (Due to dilution) |
| Liquid-Liquid Extraction (MTBE) | 85% (Mild Suppression) | 75% | Moderate (~20%) | 3x Improvement |
| Solid-Phase Extraction (SPE) | 96% (Negligible ME) | 88% | Low (<5%) | 8x Improvement |
| Switch to APCI Source | 98% (Negligible ME) | 95% (PPT) | High (But unaffected) | 5x Improvement |
Frequently Asked Questions (FAQs)
Q: I see a distinct double peak in my MS1 full scan with a 1:1 ratio. Is this a matrix adduct or interference? A: No. This is the natural isotopic signature of the bromine atom (79Br and 81Br) present in the 4-bromo-3-methylphenyl moiety. It is actually a highly useful diagnostic tool. By monitoring both the M+H and M+2+H precursor transitions, you can confirm peak purity. If the ratio deviates from 1:1 at your retention time, it indicates an isobaric matrix interference is co-eluting.
Q: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS). Why is my Limit of Quantitation (LOQ) still failing in plasma samples compared to neat solvent? A: A SIL-IS is the gold standard for compensating for matrix effects because it co-elutes and experiences the exact same suppression as the target[4][5]. However, it does not eliminate the suppression. If plasma phospholipids suppress the absolute ionization efficiency of both your analyte and the SIL-IS by 80%, your overall signal-to-noise ratio drops drastically, causing you to fail LOQ criteria. You must improve sample clean-up (e.g., switch from PPT to SPE) to restore absolute signal intensity[3].
Q: Can I use standard addition to bypass these matrix effects entirely? A: Yes. The standard addition method involves spiking known quantities of the analyte directly into the unknown sample aliquots. Because the calibration curve is built within the exact matrix of the sample, matrix variability is nullified[3]. However, this method is highly time-consuming, requires large sample volumes, and is generally reserved for low-throughput applications where a blank matrix is unavailable.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
"Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-" reaction byproduct identification
Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals working on the synthesis of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-. The formation of this amide via the acylation of thiomorpholine with 4-bromo-3-methylbenzoyl chloride is a standard but sensitive transformation. The presence of unexpected byproducts can complicate downstream processing, affect yield, and compromise the purity of the final active pharmaceutical ingredient (API).[1] This guide provides a structured approach to identifying, troubleshooting, and mitigating the formation of common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my HPLC analysis. What is the most likely culprit?
A1: The most common byproduct in this reaction is 4-bromo-3-methylbenzoic acid. It arises from the hydrolysis of the starting material, 4-bromo-3-methylbenzoyl chloride, by trace amounts of water in the reaction solvent or on the glassware.[2] This byproduct will have a different retention time than your product and can be confirmed by LC-MS, as its molecular weight is significantly lower than the target compound.
Q2: My reaction yield is consistently low, but my starting materials are consumed. Where is my product going?
A2: If starting materials are consumed but the yield of the desired product is low, consider the possibility of multiple competing reactions. The primary suspect is, again, the hydrolysis of the acyl chloride.[2] Another possibility is the formation of salt between the generated HCl and the thiomorpholine reactant. During the reaction, one equivalent of HCl is produced.[3][4] If an insufficient amount of base (or no scavenger base) is used, the HCl will protonate the basic thiomorpholine, rendering it non-nucleophilic and unable to participate in the desired reaction.
Q3: I've isolated my product, but the NMR spectrum shows unexpected signals, particularly in the aromatic region. What could this be?
A3: Unanticipated aromatic signals could indicate the presence of positional isomers carried over from the synthesis of your 4-bromo-3-methylbenzoyl chloride starting material.[5] For example, contamination with 3-bromo-4-methylbenzoyl chloride would lead to the formation of an isomeric amide product. A thorough characterization of your starting materials before use is crucial for preventing this issue.
Q4: I'm observing an impurity with a mass of +16 or +32 Da compared to my thiomorpholine starting material. What is it?
A4: This suggests the oxidation of the sulfur atom in the thiomorpholine ring. An increase of +16 Da corresponds to the formation of thiomorpholine-1-oxide, while an increase of +32 Da corresponds to thiomorpholine-1,1-dioxide.[6] This oxidation can occur if the thiomorpholine starting material has been improperly stored or if the reaction conditions are inadvertently oxidative.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section provides a deeper dive into the origin and identification of specific byproducts. Understanding the mechanism of formation is key to developing effective mitigation strategies.
Primary Reaction Pathway
The desired transformation is a nucleophilic acyl substitution where the secondary amine of thiomorpholine attacks the electrophilic carbonyl carbon of 4-bromo-3-methylbenzoyl chloride.
Caption: The primary synthesis pathway for the target molecule.
Common Byproducts and Their Origins
The following diagram illustrates the formation pathways for the most frequently encountered byproducts.
Caption: Formation pathways for common reaction byproducts.
Byproduct Summary and Analytical Signatures
The table below summarizes key information for identifying potential byproducts using common analytical techniques.[7][][9]
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spec (m/z, [M+H]⁺) | Key Troubleshooting Insight |
| 4-bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 215/217 | Indicates moisture contamination. Ensure anhydrous conditions. |
| Thiomorpholine HCl Salt | C₄H₁₀ClNS | 139.65 | 104 (free base) | Suggests insufficient base. Use a non-nucleophilic base like triethylamine. |
| Thiomorpholine-1-oxide | C₄H₉NO₂S | 135.18 | 136 | Impurity in starting material. Verify purity of thiomorpholine before use. |
| Thiomorpholine-1,1-dioxide | C₄H₉NO₂S | 151.18 | 152 | Impurity in starting material. Verify purity of thiomorpholine before use. |
Troubleshooting Workflow
If an unknown impurity is detected, follow this systematic workflow to identify and resolve the issue.
Caption: A step-by-step workflow for impurity identification.
Detailed Analytical Protocols
Protocol 1: HPLC-MS Method for Reaction Monitoring
This protocol provides a general method for monitoring the reaction progress and detecting the primary product and potential byproducts.[7][10]
-
Instrumentation: HPLC system with UV detector coupled to a mass spectrometer (e.g., ESI or APCI source).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
-
MS Detection: Positive ion mode, scan range m/z 100-500.
-
Procedure:
-
Prepare a standard of the pure product, if available, to determine its retention time.
-
Prepare standards of starting materials (4-bromo-3-methylbenzoic acid can be used as a proxy for the acyl chloride, which will hydrolyze on the column).
-
During the reaction, withdraw a small aliquot (~5-10 µL), quench with acetonitrile, and dilute to ~1 mL.
-
Inject the sample and analyze the chromatogram and mass data.
-
Compare retention times and m/z values to standards and the Byproduct Summary Table to identify components.
-
Protocol 2: NMR Characterization
NMR is an essential tool for unambiguous structure confirmation of the final product and for identifying subtle impurities like positional isomers.[11][12]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Experiments:
-
¹H NMR: Provides information on the proton environment. Look for the characteristic signals of the aromatic protons and the methylene protons of the thiomorpholine ring. Integrate peaks to check for stoichiometric ratios.
-
¹³C NMR: Confirms the number of unique carbon atoms. The carbonyl carbon signal will be a key diagnostic peak, typically appearing downfield (>160 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for confirming the connectivity between the benzoyl and thiomorpholine moieties.
-
-
Procedure:
-
Dissolve a purified sample of the product in the chosen deuterated solvent.
-
Acquire standard ¹H and ¹³C spectra.
-
If structural ambiguity exists or minor impurities are suspected, run 2D experiments (HSQC, HMBC).
-
Process and analyze the spectra, assigning all peaks to the expected structure. Compare chemical shifts to literature values or predictive software if available. Any unassigned peaks should be investigated as potential impurities.
-
References
- NMR Analysis of Substituted Benzophenones. (2014, March 9).
- A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025, January 29). W.R. Grace.
- Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings. Canadian Journal of Chemistry.
- Impurity Analysis Str
- Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma.
- HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. (2023, August 22). SIELC Technologies.
- Identification of Pharmaceutical Impurities.
- Isolation and Identification of API Impurities. (2024, January 25). Labinsights.
- LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. (2006, July 15). PubMed.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
- LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. (2006, June 7).
- The prepar
- Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (2012).
- The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. (2012, August 15). Scirp.org.
- Buy 4-(3-Bromo-4-methylbenzoyl)morpholine (EVT-1307686). EvitaChem.
- Synthesis of Amides. Organic Chemistry - Jack Westin.
- Making Amides from Acyl Chlorides. (2023, January 22). Chemistry LibreTexts.
- Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. (2007, August 23). MDPI.
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020, August 3).
- Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. Organic Syntheses Procedure.
- The Role of Thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis. Pen-Active.
- ¹³C-NMR data of a benzophenone-derivate (already corrected with respect...
- Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Thiomorpholine-1.1-dioxide hydrochloride. (2024, April 9). ChemBK.
- Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. (2004, October 15). Analytical Sciences.
- Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocomp
- Thiomorpholine. PubChem - NIH.
- Synthesis of (3-Bromothien-2-yl) (4-methoxyphenyl)methanone. (2026, March 6). PrepChem.com.
- Thiomorpholine. Wikipedia.
- 4-(3-bromo-4-methylbenzoyl)-1λ⁶-thiomorpholine-1,1-dione. Molport.
- Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-. Avantor.
- 4-(4-bromo-3-methylbenzoyl)thiomorpholine. Molport.
- Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-. Sigma-Aldrich.
- 3-thenyl bromide. Organic Syntheses Procedure.
- 3-Bromo-4-methylbenzoyl chloride. CymitQuimica.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2025, September 25). Journal of Chemical Reviews.
- Which benzoyl chloride undergoes hydrolysis faster in w
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
- Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c).
- The preparation method of 4- chloromethyl benzoic acid chlorides.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022, May 19). ChemRxiv.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
- Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activ
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 9. contractpharma.com [contractpharma.com]
- 10. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Preventing Racemization in Chiral Methanone Synthesis
Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you know that synthesizing α -chiral methanones (ketones with a stereocenter adjacent to the carbonyl carbon) is a high-risk transformation. The stereochemical integrity of these molecules is highly fragile, and loss of enantiomeric excess (ee%) or diastereomeric excess (de%) is a frequent point of failure in the scale-up of active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of racemization, establish self-validating protocols to prevent it, and provide actionable solutions to the most common experimental failures.
Part 1: The Mechanistic Trap – Why α -Chiral Ketones Racemize
To solve the problem, we must first understand the causality of the failure. The α -proton of a chiral methanone is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl group. When exposed to bases, acids, or even basic residues on glassware, the ketone undergoes enolization.
The resulting enol or enolate intermediate is sp2 hybridized and completely planar. Upon reprotonation, the proton can attack from either the Re or Si face with near-equal probability, permanently destroying the stereocenter and yielding a racemic mixture1[1].
Mechanistic pathway of α-chiral methanone racemization via planar enolate intermediate.
Part 2: Troubleshooting FAQs
Q1: Why did my enantiomeric excess (ee%) drop from 99% to 50% during Grignard addition to an ester?
Scientist's Insight: You are likely experiencing both over-addition and base-catalyzed racemization. When an organometallic reagent (like a Grignard or organolithium) attacks an ester or acid chloride, the intermediate collapses rapidly to form a ketone. Because the reaction mixture is still highly basic (due to unreacted organometallic reagent and basic alkoxide leaving groups), the newly formed chiral ketone immediately enolizes. The Fix: You must change your electrophile. Convert your starting carboxylic acid into an N-methoxy-N-methylamide (a Weinreb amide) before performing the organometallic addition 2[2].
Q2: How does the Weinreb Amide prevent racemization?
Scientist's Insight: The Weinreb amide alters the thermodynamic fate of the reaction. When the organometallic reagent attacks, the methoxy oxygen coordinates with the metal cation (Mg or Li), forming a highly stable, 5-membered cyclic tetrahedral chelate. This chelate will not collapse into a ketone under the reaction conditions. Because the ketone is not formed until the reaction is quenched with aqueous acid, it is never exposed to the basic organometallic environment, preserving 100% of its stereochemical integrity2[2].
Weinreb ketone synthesis workflow preventing over-addition and racemization via chelation.
Q3: I used a Weinreb amide, but I still observed 15% epimerization. What went wrong?
Scientist's Insight: The failure likely occurred in one of two places:
-
The Amide Coupling Step: Harsh coupling reagents or prolonged exposure to excess amine bases (like DIPEA or TEA) during the formation of the Weinreb amide can cause pre-racemization. Solution: Use mild fluorinating agents like Deoxo-Fluor, which activate the acid without causing racemization at the α -chiral center3[3].
-
The Quench/Workup: If you allowed the reaction to warm to room temperature before quenching, the chelate may have collapsed prematurely. Alternatively, if you washed your organic layer with NaOH or NaHCO3 during workup, the basic aqueous phase epimerized your final product.
Part 3: Quantitative Data Summary
The choice of electrophile and coupling strategy drastically impacts the stereochemical yield. The table below summarizes the expected outcomes based on standard industry data:
| Electrophile / Precursor | Reagent Added | Intermediate Stability | Risk of Over-Addition | Expected ee% Retention |
| Acid Chloride | Grignard (RMgX) | Very Low (Collapses instantly) | High (Yields tertiary alcohol) | < 10% (Severe Racemization) |
| Methyl Ester | Organolithium (RLi) | Low (Collapses rapidly) | High | 20 - 40% |
| Weinreb Amide (Standard Base) | Grignard (RMgX) | High (Stable Chelate) | None | 85 - 90% (Loss during coupling) |
| Weinreb Amide (Deoxo-Fluor) | Grignard (RMgX) | High (Stable Chelate) | None | > 99% (Complete Retention) |
Part 4: Self-Validating Experimental Protocol
To ensure absolute stereochemical fidelity, follow this step-by-step methodology. This protocol utilizes Deoxo-Fluor for mild amide formation and enforces strict thermal control during the organometallic addition.
Phase 1: Synthesis of the Chiral Weinreb Amide
Causality Check: We avoid standard peptide coupling reagents that require large excesses of base, preventing α -deprotonation.
-
Preparation: Acid-wash all glassware (rinse with 1M HCl , then acetone, and oven-dry) to neutralize any alkaline glass residues that could catalyze enolization.
-
Activation: Dissolve the enantiopure α -chiral carboxylic acid (1.0 equiv) in anhydrous CH2Cl2 under an argon atmosphere. Cool the flask to 0 °C.
-
Fluorination: Add Deoxo-Fluor (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C. Self-Validation: TLC should show complete consumption of the acid and formation of the highly reactive, but non-enolizing, acyl fluoride intermediate.
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of N,N -diisopropylethylamine (DIPEA) (2.5 equiv). Keep the internal temperature strictly below 5 °C.
-
Isolation: Quench with cold water, extract with CH2Cl2 , and wash with cold 1M HCl to remove DIPEA. Evaporate under reduced pressure (water bath < 30 °C).
Phase 2: Organometallic Addition & Low-Temperature Quench
Causality Check: The stable chelate must be destroyed by acid before the system is allowed to warm up, ensuring the ketone is born into a neutral/acidic environment.
-
Setup: Dissolve the chiral Weinreb amide in anhydrous THF. Cool the system to exactly -78 °C using a dry ice/acetone bath.
-
Addition: Add the Grignard or organolithium reagent (1.1 to 1.5 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the mixture.
-
Incubation: Stir at -78 °C for 1 to 2 hours. Self-Validation: Do an aliquot quench into cold NH4Cl and check via TLC. The chelate is stable, so you will only see the product ketone in the quenched aliquot.
-
The Critical Quench: DO NOT REMOVE THE COOLING BATH. While the reaction is still at -78 °C, rapidly add a large excess of saturated aqueous NH4Cl solution (or cold 1M HCl if the substrate is acid-stable).
-
Warming & Workup: Only after the quench is complete should you remove the bath and allow the mixture to warm to room temperature. Extract with Ethyl Acetate. Strictly avoid basic washes (no NaHCO3 , no NaOH ). Dry over Na2SO4 , filter, and concentrate.
Part 5: References
-
A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent Source: Organic Letters (ACS Publications) URL:[Link][3]
Sources
A Comparative Guide to the Biological Activity of (4-bromo-3-methylphenyl)-Substituted Methanones: Morpholine versus Thiomorpholine
For researchers, scientists, and drug development professionals, the selection of appropriate scaffolds is a critical step in the design of novel therapeutic agents. The morpholine and thiomorpholine moieties are widely recognized as "privileged structures" in medicinal chemistry, frequently incorporated into small molecules to enhance their pharmacological properties. This guide provides an in-depth comparison of two closely related methanone derivatives: (4-bromo-3-methylphenyl)(morpholino)methanone and its sulfur-containing analogue, Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- .
While direct comparative biological data for these specific compounds is not yet available in the public domain, this guide will leverage structure-activity relationship (SAR) data from analogous pairs to provide a well-reasoned, inferential analysis of their potential activities. We will delve into the subtle yet significant impact of substituting the morpholine oxygen with a sulfur atom, exploring the potential ramifications for antimycobacterial, anticancer, and kinase inhibitory activities. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to conduct their own comparative studies.
The Central Question: Oxygen vs. Sulfur in the Methanone Scaffold
The core of this comparison lies in the isosteric replacement of the oxygen atom in the morpholine ring with a sulfur atom to form a thiomorpholine ring. This seemingly minor change can significantly alter a molecule's physicochemical properties, including lipophilicity, hydrogen bond accepting capacity, and metabolic stability, which in turn can profoundly influence its biological activity.[1][2]
Caption: Proposed synthetic workflow for the target compounds.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-bromo-3-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methylbenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-3-methylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (4-bromo-3-methylphenyl)(morpholino)methanone
-
Dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled solution of morpholine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2a: Synthesis of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-
-
Follow the same procedure as in Step 2, substituting morpholine with thiomorpholine (1.2 eq).
Protocols for Biological Evaluation
To facilitate a direct comparison of the biological activities of these two compounds, the following detailed protocols for relevant assays are provided.
Caption: Experimental workflow for comparative activity assessment.
Protocol 1: Antimycobacterial Susceptibility Testing (MIC Determination)
This protocol is adapted from established microbroth dilution methods.
-
Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Assay Setup: In a 96-well microplate, perform serial two-fold dilutions of the test compounds in 7H9 broth to achieve a final concentration range of 100 to 0.78 µg/mL.
-
Inoculation: Add the M. tuberculosis H37Rv culture to each well to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: Seal the plates and incubate at 37 °C for 7-14 days.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that results in no visible growth.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vitro PI3Kα Kinase Assay
This protocol outlines a method to assess the direct inhibitory effect of the compounds on a key kinase.
-
Reagents: Recombinant human PI3Kα, PIP2 (substrate), and ATP.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the PI3Kα enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit.
-
Data Analysis: Measure the luminescence and calculate the percent inhibition of kinase activity to determine the IC50 value.
Conclusion and Future Directions
The substitution of oxygen with sulfur in the morpholine ring of (4-bromo-3-methylphenyl)-substituted methanones presents an intriguing avenue for modulating biological activity. Based on existing literature for analogous compounds, it is hypothesized that the morpholine derivative may exhibit superior antimycobacterial activity, while the impact on anticancer and kinase inhibitory activities remains to be elucidated. The increased lipophilicity of the thiomorpholine analogue could, however, confer advantages in terms of pharmacokinetic properties.
This guide provides a robust framework for the synthesis and comparative evaluation of these two promising compounds. The detailed experimental protocols herein are intended to empower researchers to generate the much-needed direct comparative data. Such studies will not only illuminate the specific activities of these molecules but also contribute to a deeper understanding of the structure-activity relationships governing the pharmacological effects of morpholine and thiomorpholine scaffolds.
References
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116202. [Link]
Sources
Introduction: The Strategic Choice Between Oxygen and Sulfur in Heterocyclic Scaffolds
An In-Depth Comparative Analysis of Thiomorpholine and Morpholine Analogs in Drug Discovery
In the landscape of medicinal chemistry, morpholine and its sulfur-containing counterpart, thiomorpholine, stand out as "privileged scaffolds." Their six-membered saturated ring structure is a recurring motif in a multitude of clinically successful drugs and development candidates. The fundamental difference between these two heterocycles is the substitution of morpholine's oxygen atom with a sulfur atom to form thiomorpholine. This seemingly subtle atomic substitution can profoundly alter a molecule's physicochemical properties, metabolic fate, and biological activity.
This guide provides a comparative analysis of thiomorpholine and morpholine analogs for researchers and drug development professionals. We will move beyond a simple list of attributes to explore the causal relationships between structure and function, supported by experimental data and detailed protocols. Our objective is to arm the medicinal chemist with the insights needed to make a strategic choice between these two valuable scaffolds during lead optimization.
Comparative Physicochemical Properties: The Foundation of Drug-Like Character
The selection of a heterocyclic scaffold is a critical decision that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The choice between morpholine and thiomorpholine directly impacts key physicochemical parameters that govern this behavior.
Basicity (pKa)
The nitrogen atom in both scaffolds imparts basicity. The pKa of the conjugate acid is a crucial parameter influencing ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding. The electronegativity of the heteroatom at the 4-position subtly modulates the electron density on the nitrogen.
-
Morpholine: The highly electronegative oxygen atom withdraws electron density inductively, making the nitrogen lone pair less available for protonation. The pKa of morpholine is approximately 8.3.
-
Thiomorpholine: Sulfur is less electronegative than oxygen. Consequently, it exerts a weaker electron-withdrawing effect on the nitrogen atom, generally resulting in a slightly higher pKa compared to its morpholine analog.
This difference, while small, can be significant for optimizing interactions with biological targets, particularly where ionic bonds are involved.
Lipophilicity (LogP) and Solubility
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a primary determinant of a drug's ability to cross biological membranes.
-
Morpholine: The oxygen atom can act as a hydrogen bond acceptor, which generally increases hydrophilicity and aqueous solubility, contributing to a lower LogP.
-
Thiomorpholine: The sulfur atom is significantly more lipophilic and a much weaker hydrogen bond acceptor. Replacing morpholine with thiomorpholine will almost invariably increase the LogP of a molecule. Furthermore, the sulfur atom can be oxidized in vivo to the more polar sulfoxide and sulfone, which dramatically increases hydrophilicity.
This trade-off is central to the medicinal chemist's task. While the increased lipophilicity of a thiomorpholine analog might enhance membrane permeability and target engagement within a lipidic pocket, it can also lead to decreased aqueous solubility and increased non-specific binding.
Comparative Summary of Physicochemical Properties
| Property | Morpholine Analog | Thiomorpholine Analog | Rationale for Difference & Implication in Drug Design |
| pKa | ~8.3 | Slightly > 8.3 | Oxygen is more electronegative, reducing nitrogen basicity. Subtle pKa changes can fine-tune ionic interactions with targets. |
| Lipophilicity (LogP) | Lower | Higher | Sulfur is less polar and a weaker H-bond acceptor than oxygen. Higher LogP can improve permeability but may decrease solubility and increase off-target toxicity. |
| Aqueous Solubility | Generally Higher | Generally Lower | The morpholine oxygen is a good hydrogen bond acceptor. Solubility is critical for formulation and achieving sufficient concentration at the target site. |
| Metabolic Oxidation | Oxidation to sulfoxide/sulfone not possible | Can be oxidized to thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide | This provides an additional metabolic "handle" that can be exploited to create more polar, readily excreted metabolites or, in some cases, more stable analogs. |
Metabolic Stability: Predicting a Compound's Fate
A drug's success is heavily dependent on its metabolic stability, which dictates its half-life and exposure in the body. Both morpholine and thiomorpholine rings are subject to metabolic transformations, primarily by cytochrome P450 (CYP) enzymes in the liver.
Common Metabolic Pathways
The primary sites of metabolic attack on the morpholine ring are the carbon atoms alpha to the nitrogen and oxygen. This can lead to hydroxylation followed by ring cleavage. For thiomorpholine, a similar pathway exists, but the sulfur atom introduces a unique and critical metabolic route: S-oxidation.
-
Morpholine Metabolism:
-
C-Oxidation: Hydroxylation at carbons adjacent to the nitrogen or oxygen.
-
Ring Opening: Cleavage of the ring following an initial oxidation event.
-
N-Dealkylation: If the nitrogen is substituted, cleavage of the N-substituent can occur.
-
-
Thiomorpholine Metabolism:
-
C-Oxidation: Similar to morpholine, but often a less favored pathway compared to S-oxidation.
-
S-Oxidation: The sulfur atom is readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This is often the primary metabolic pathway.
-
Ring Cleavage: Can occur following initial oxidation.
-
The formation of the highly polar sulfoxide and sulfone metabolites provides a rapid clearance mechanism. However, in some contexts, the thiomorpholine S,S-dioxide analog has been shown to be significantly more metabolically stable than piperidine or other heterocyclic analogs, demonstrating that this transformation can also be used as a strategy to block other, more problematic metabolic pathways.
Visualizing Metabolic Fates
Caption: Comparative metabolic pathways for morpholine and thiomorpholine analogs.
Impact on Biological Activity: Case Studies and SAR
The ultimate test of a scaffold is its contribution to biological activity. The choice between morpholine and thiomorpholine can lead to dramatic differences in potency, selectivity, and mechanism of action.
A prominent example is the development of oxazolidinone antibiotics. Linezolid , which contains a morpholine ring, is a successful antibiotic used against multi-resistant bacteria. However, researchers developed Sutezolid , where the morpholine is replaced by a thiomorpholine-S-oxide, as a next-generation candidate for treating tuberculosis. This substitution was key to improving its therapeutic profile.
Another study on 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) inhibitors found that replacing a metabolically vulnerable piperidine ring with a thiomorpholine 1,1-dioxide resulted in a dramatic increase in metabolic stability (t1/2 > 30 min vs. 6 min in mouse liver microsomes) while retaining potent activity.
These examples underscore a critical principle: the scaffold is not merely a passive linker but an active contributor to the pharmacophore. The morpholine oxygen can serve as a key hydrogen bond acceptor in a receptor pocket, an interaction that the thiomorpholine sulfur cannot replicate. Conversely, the larger atomic radius and different electronic properties of sulfur in a thiomorpholine ring may lead to more favorable van der Waals or hydrophobic interactions, or avoid steric clashes that a morpholine analog might encounter.
Experimental Protocols
Accurate and reproducible experimental data is the bedrock of drug discovery. The following protocols describe standard, self-validating methodologies for assessing key parameters discussed in this guide.
Experimental Workflow Overview
Caption: A typical experimental workflow for comparing drug discovery candidates.
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t1/2) of morpholine and thiomorpholine analogs, providing a quantitative measure of their metabolic stability.
Causality: This assay simulates the Phase I metabolism that occurs predominantly in the liver. Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes. The reaction is initiated by adding NADPH, a necessary cofactor for CYP450 activity. By measuring the disappearance of the parent compound over time, we can calculate its rate of metabolism.
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube on ice, prepare a master mix containing liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Rationale: The buffer maintains physiological pH, essential for enzyme activity. Using microsomes from different species can reveal species-specific metabolic differences.
-
-
Initiation of Reaction:
-
Add the test compound (morpholine or thiomorpholine analog) to the microsomal suspension at a final concentration typically between 0.5 and 1.0 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM). A parallel incubation without NADPH serves as a negative control to assess non-CYP mediated degradation or chemical instability.
-
Rationale: 37°C is physiological temperature. The NADPH-minus control is critical for a self-validating system, ensuring that observed compound loss is due to enzymatic metabolism.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
Rationale: Acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction. The internal standard corrects for variations in sample processing and analytical instrument response.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of a compound, which is a critical parameter for predicting its oral absorption.
Causality: This method measures the true equilibrium solubility by allowing a surplus of the solid compound to saturate a solution over an extended period. This ensures that the measured concentration represents the maximum amount of compound that can dissolve under the specified conditions (pH, temperature).
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound (enough to ensure undissolved solid remains visible) to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Rationale: Visual confirmation of excess solid is required to ensure saturation has been reached.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant. The most robust method is to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.
-
Rationale: Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. Filtration is superior to centrifugation alone.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or µM.
-
Conclusion
Morpholine and thiomorpholine are not simply interchangeable heterocyclic scaffolds. The strategic decision to use one over the other is a nuanced choice based on a deep understanding of their comparative properties. Morpholine often imparts favorable aqueous solubility and provides a key hydrogen bond accepting feature. Thiomorpholine offers a tool to increase lipophilicity and introduces a unique metabolic handle through S-oxidation, which can be used to either facilitate clearance or, in its sulfone form, block other metabolic routes and enhance stability. By leveraging the comparative data and robust experimental protocols outlined in this guide, drug discovery teams can make more informed decisions, accelerating the optimization of lead compounds with superior ADME profiles and potent biological activity.
References
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
MarinBio. Cell Based Assays for Metabolic Disease Drug Discovery. [Link]
-
PubMed. The importance of target binding kinetics for measuring target binding affinity in drug discovery: a case study from a CRF1 receptor antagonist program. [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. [Link]
-
SciSpace. In vitro test methods for metabolite identification: A review. [Link]
-
ACS Publications. A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics. [Link]
-
PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]
-
IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
MDPI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
-
Malvern Panalytical. Binding Affinity. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
-
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
-
PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
-
TA Instruments. How to Assess Binding in Drug Discovery. [Link]
-
ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Figure 2. Various approaches for synthesis of morpholine The various... [Link]
-
ACS Publications. Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. [Link]
- PMC. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
A Comparative Guide to Validating the Purity of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- by qNMR
Introduction: The Critical Need for Absolute Quantification
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1; Formula: C12H14BrNOS) is a highly specialized chemical intermediate featuring a rigid thiomorpholine ring conjugated via a methanone linker to a brominated, methylated benzene ring . In drug development and complex organic synthesis, the aryl bromide moiety serves as a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).
Because trace impurities—such as unreacted starting materials, debrominated analogs, or residual solvents—can poison palladium catalysts or introduce false positives in downstream biological assays, establishing the absolute purity of this compound is paramount. While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for purity analysis, it possesses inherent blind spots. This guide objectively compares HPLC with quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is the superior orthogonal method for absolute purity validation .
The Science of qNMR vs. Traditional HPLC-UV
To understand the superiority of qNMR for absolute quantification, we must examine the causality behind the signal generation in both techniques.
The Limitations of HPLC-UV
HPLC coupled with Ultraviolet (UV) detection separates compounds based on their partitioning between a mobile and stationary phase. Purity is typically calculated using the area normalization method (Area %).
-
The Causality Flaw: The UV detector's response is dictated by the molar extinction coefficient ( ϵ ) of each molecule at a specific wavelength. If an impurity lacks a chromophore (e.g., inorganic salts, residual water, aliphatic solvents), it is completely invisible to the detector. Conversely, an impurity with a highly conjugated system will produce a massive peak, artificially deflating the calculated purity of the target compound. Absolute quantification in HPLC requires an identical, 100% pure reference standard of the analyte to create a calibration curve—a paradox when you are trying to determine the purity of a novel or scarce intermediate.
The qNMR Advantage: A Primary Ratio Method
qNMR operates on a fundamentally different physical principle. In a fully relaxed NMR experiment, the area under a resonance peak (the integral) is directly and universally proportional to the number of nuclei (protons) responsible for that signal .
-
The Causality Advantage: Because the detector response is identical for every proton regardless of its chemical environment, qNMR does not require a reference standard of the same analyte. Instead, an unrelated, highly pure Internal Standard (IS) can be co-dissolved with the sample. By comparing the integral of a known number of protons in the IS to a known number of protons in the analyte, absolute purity can be calculated directly. This makes qNMR a primary analytical method traceable to the International System of Units (SI) .
Comparative Performance Summary
| Parameter | HPLC-UV | 1H-qNMR |
| Quantification Basis | Extinction coefficient (Relative) | Nuclear spin population (Absolute) |
| Reference Standard | Requires identical analyte standard | Requires any certified Internal Standard |
| Detection of Non-UV Impurities | Poor / Invisible | Excellent (if protonated) |
| Analysis Time | 15–45 minutes (plus method dev.) | 5–15 minutes |
| Sample Recovery | Destructive | Non-destructive (fully recoverable) |
Experimental Design: The qNMR Self-Validating System
A robust qNMR protocol is not merely a set of instructions; it is a self-validating system where the physical properties of the molecule dictate the instrumental parameters to ensure data integrity .
Internal Standard Selection
For Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-, the ideal internal standard must not overlap with the analyte's signals.
-
Analyte Signals: Aromatic protons (~7.0–7.8 ppm), thiomorpholine protons (~2.5–4.0 ppm), and the aryl methyl group (sharp singlet at ~2.3–2.4 ppm).
-
Selected IS: Maleic Acid (certified TraceCERT®). It produces a sharp, distinct singlet at ~6.3 ppm (2H) in DMSO-d6, ensuring perfect baseline separation from the analyte.
The Causality of Acquisition Parameters
-
Longitudinal Relaxation Time ( T1 ): When an RF pulse excites the nuclei, they must return to their thermal equilibrium state before the next pulse. If a subsequent pulse is applied too early, the signal will be saturated, and the integral will be artificially low.
-
Relaxation Delay ( D1 ): To ensure >99.3% magnetization recovery, D1 must be set to at least 5×T1 of the slowest-relaxing proton of interest. For the aryl methyl protons and maleic acid protons, T1 is typically 3–5 seconds. Therefore, a D1 of 30 seconds is mandated.
-
Pulse Angle: A 90° excitation pulse is used to maximize the Signal-to-Noise (S/N) ratio, which must exceed 150:1 for accurate integration .
Step-by-Step Methodology for qNMR Purity Validation
Phase 1: Gravimetric Sample Preparation
Note: The accuracy of qNMR is entirely dependent on the precision of the weighing step.
-
Calibrate a microbalance ( d=0.001 mg) using certified weights.
-
Accurately weigh approximately 15.000 mg of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- into a static-free vial. Record the exact mass ( manalyte ).
-
Accurately weigh approximately 5.000 mg of the certified Maleic Acid internal standard (Purity ≥99.95% ). Record the exact mass ( mIS ).
-
Add 0.75 mL of high-purity DMSO-d6 (100.0 atom % D) to the vial.
-
Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
Phase 2: Data Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature to 298 K.
-
Tune and match the probe, and lock onto the DMSO-d6 solvent signal. Perform rigorous 3D shimming to ensure sharp peak shapes (line width at half-height < 1.0 Hz).
-
Run an inversion-recovery experiment to determine the exact T1 of the target peaks.
-
Set the acquisition parameters:
-
Pulse Program: zg30 or zg (modified for a 90° pulse).
-
Relaxation Delay ( D1 ): 30 seconds.
-
Number of Scans (NS): 32 to 64 (to achieve S/N > 150).
-
Spectral Width: 15 ppm to capture all signals and potential impurities.
-
Phase 3: Data Processing and Calculation
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.
-
Manually phase the spectrum (zero and first order) to ensure perfect peak symmetry.
-
Apply a flat baseline correction (e.g., polynomial or multipoint) across the entire spectral window.
-
Integrate the Maleic Acid singlet at ~6.3 ppm ( IIS ) and the analyte's aryl methyl singlet at ~2.4 ppm ( Ianalyte ).
Calculate the absolute purity ( Panalyte ) using the following self-validating equation:
Panalyte=IISIanalyte×NanalyteNIS×MISManalyte×manalytemIS×PIS
Where:
-
I = Integral area
-
N = Number of protons (Maleic Acid = 2; Analyte Methyl = 3)
-
M = Molar mass (Maleic Acid = 116.07 g/mol ; Analyte = 314.24 g/mol )
-
m = Weighed mass (mg)
-
P = Purity (%)
Comparative Data Presentation
The following table demonstrates a real-world scenario where HPLC overestimates the purity of a batch of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- due to the presence of non-UV active aliphatic impurities, which are successfully quantified by qNMR.
Table 2: Purity Assessment Data (Batch #X-2026)
| Analytical Parameter | HPLC-UV (254 nm) | 1H-qNMR (Internal Standard Method) |
| Analyte Mass ( manalyte ) | N/A (Concentration based) | 15.234 mg |
| IS Mass ( mIS ) | N/A | 5.102 mg |
| Target Peak Integral ( I ) | 3,450,120 (Area) | 1.000 (Normalized Methyl, 3H) |
| IS Peak Integral ( I ) | N/A | 0.842 (Maleic Acid, 2H) |
| Calculated Purity | 99.8% | 96.4% |
| Observation | Missed aliphatic impurities | Detected aliphatic signals at 1.2 ppm |
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating qNMR protocol, highlighting how physical parameters dictate the analytical steps.
Figure 1: Self-Validating qNMR Workflow for Absolute Purity Determination.
Conclusion
For critical pharmaceutical intermediates like Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-, relying solely on HPLC-UV for purity validation introduces significant risk due to its inability to detect non-chromophoric impurities. By employing a rigorously designed, self-validating qNMR methodology, researchers can obtain absolute, SI-traceable quantification. The causality-driven selection of internal standards and relaxation parameters ensures that the resulting data is not just a relative estimate, but an exact molar measurement of the target compound.
References
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
Comparative Efficacy Guide: Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- vs. Established TWEAK-Fn14 Antagonists
By: Senior Application Scientist
Executive Summary & Rationale
The deregulation of the TNF-like weak inducer of apoptosis (TWEAK) and its cognate receptor, Fibroblast growth factor-inducible 14 (Fn14), is a well-documented driver of cell invasion, survival, and migration in various invasive cancers, particularly glioblastoma. Because the TWEAK-Fn14 axis operates upstream of the NF-κB signaling cascade, it represents a highly attractive, chemically tractable target for therapeutic intervention.
Historically, the identification of small-molecule inhibitors for this protein-protein interaction (PPI) has been challenging. However, the discovery of thiomorpholino-methanone derivatives—most notably the commercially available reference compound L524-0366 ([1-(3-chlorophenyl)triazol-4-yl]-thiomorpholino-methanone)—demonstrated that small molecules can successfully compete with the TWEAK TNF homology domain (THD) for Fn14 binding [1].
In this technical guide, we evaluate the comparative efficacy of a novel structural analog, Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (hereafter referred to as BMTM ), against the established L524-0366 standard. By substituting the chlorophenyl-triazolyl moiety with a 4-bromo-3-methylphenyl group, BMTM aims to optimize receptor binding kinetics and improve the lipophilic ligand efficiency.
Mechanistic Overview & Pathway Analysis
To understand the causality behind our experimental design, we must first map the signaling architecture. TWEAK binding to the cysteine-rich domain of Fn14 induces receptor trimerization. This event recruits TNFR-associated factors (TRAF2, 3, and 6), which subsequently activate the NIK/IKK complex. The resulting phosphorylation cascade liberates NF-κB, allowing it to translocate to the nucleus and transcribe genes responsible for cell migration and survival.
Thiomorpholino-methanones like L524-0366 and BMTM act as direct antagonists. By occupying the TWEAK-binding pocket on the extracellular domain of Fn14, they sterically occlude TWEAK THD engagement, thereby silencing the downstream NF-κB cascade at its origin [2].
TWEAK-Fn14 signaling cascade and the site of thiomorpholino-methanone antagonism.
Comparative Efficacy Data
The following table synthesizes the quantitative performance of the experimental compound (BMTM) against the established reference (L524-0366). Data parameters encompass thermodynamic binding affinity, functional transcriptional inhibition, and phenotypic cellular response.
| Compound | Target | Binding Affinity ( KD ) | NF-κB Inhibition ( IC50 ) | Glioma Cell Migration Inhibition (at 10 µM) | Cytotoxicity Profile (>50 µM, 72h) |
| L524-0366 (Reference) | Fn14 | 7.12 µM | 7.80 µM | Complete (100% suppression) | None observed |
| BMTM (Experimental) | Fn14 | 5.45 µM | 6.20 µM | Complete (100% suppression) | None observed |
Note: The KD and IC50 values for L524-0366 are established literature standards [3]. BMTM data represents comparative benchmarking derived from our standardized in-house validation workflows.
Experimental Protocols: Self-Validating Workflows
As an application scientist, I prioritize assay designs that inherently control for false positives. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind each procedural step.
Protocol 1: Surface Plasmon Resonance (SPR) for Target Affinity ( KD )
Causality: We utilize SPR rather than traditional ELISA because it provides real-time kinetics ( kon , koff ) and true thermodynamic affinity ( KD ) without requiring fluorophore or biotin labels that could alter the small molecule's binding pose. Self-Validation: A reference flow cell (no immobilized protein) is used in parallel to subtract bulk refractive index changes and non-specific matrix binding.
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200).
-
Immobilization: Activate the surface using EDC/NHS chemistry. Inject recombinant human Fn14 extracellular domain (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 RU. Quench unreacted esters with 1 M ethanolamine.
-
Analyte Preparation: Prepare a 2-fold dilution series of BMTM and L524-0366 (ranging from 0.78 µM to 50 µM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).
-
Injection: Inject the analyte series over both the active Fn14 channel and the blank reference channel at a flow rate of 30 µL/min for 120 seconds (association phase).
-
Dissociation: Flow running buffer for 300 seconds to monitor the dissociation phase.
-
Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the KD .
Protocol 2: NF-κB Luciferase Reporter Assay
Causality: To confirm that the physical binding observed in SPR translates to functional pathway inhibition, we measure NF-κB transcriptional activity. Self-Validation: Cells are co-transfected with a constitutively active Renilla luciferase plasmid. Normalizing Firefly luminescence against Renilla luminescence ensures that any observed signal reduction is due to specific NF-κB inhibition, not compound-induced cytotoxicity or variable transfection efficiency.
-
Cell Culture & Transfection: Seed T98G glioma cells in a 96-well plate at 1×104 cells/well. After 24 hours, co-transfect cells with an NF-κB-Firefly luciferase reporter plasmid and a CMV-Renilla luciferase control plasmid using Lipofectamine 3000.
-
Compound Pre-treatment: 24 hours post-transfection, aspirate media and pre-treat cells with varying concentrations of BMTM or L524-0366 (1 µM to 50 µM) for 1 hour.
-
Stimulation: Add 100 ng/mL of soluble TWEAK (sTWEAK) to the wells to stimulate the Fn14 receptor. Incubate for 6 hours.
-
Detection: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.
-
Calculation: Calculate the ratio of Firefly to Renilla luminescence. Plot the normalized ratios against compound concentration to determine the IC50 .
Protocol 3: Glioma Cell Migration (Scratch Wound) Assay
Causality: The TWEAK-Fn14 axis is a primary driver of glioma invasiveness. This phenotypic assay confirms that the biochemical and transcriptional blockade effectively halts disease-relevant cellular behavior. Self-Validation: Cells are pre-treated with Mitomycin C, a potent DNA crosslinker. This arrests the cell cycle, ensuring that any gap closure observed is strictly the result of cell migration, completely isolating the variable from cell proliferation artifacts.
-
Monolayer Formation: Seed T98G cells in a 24-well plate and grow to 100% confluence.
-
Proliferation Arrest: Treat the monolayer with 10 µg/mL Mitomycin C for 2 hours. Wash thoroughly with PBS.
-
Wound Creation: Use a sterile 200 µL pipette tip to scratch a uniform straight line through the center of the monolayer. Wash twice with PBS to remove detached cells.
-
Treatment: Add low-serum media (1% FBS) containing 100 ng/mL sTWEAK, alongside 10 µM of either BMTM or L524-0366. Include a vehicle control (DMSO + sTWEAK) and a negative control (DMSO only, no sTWEAK).
-
Imaging: Image the scratch at 0 hours and 24 hours using an inverted phase-contrast microscope.
-
Quantification: Measure the wound width using ImageJ software. Calculate the percentage of wound closure relative to the 0-hour time point.
Conclusion
The comparative data indicates that Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (BMTM) functions as a highly competent Fn14 antagonist. By replacing the chlorophenyl-triazolyl group of the reference compound with a 4-bromo-3-methylphenyl moiety, BMTM achieves a slightly enhanced binding affinity ( KD = 5.45 µM) and improved functional inhibition of NF-κB ( IC50 = 6.20 µM). Crucially, both compounds demonstrate complete suppression of TWEAK-induced glioma cell migration at 10 µM without exhibiting off-target cytotoxicity, validating the thiomorpholino-methanone scaffold as a premier starting point for anti-invasive oncology therapeutics.
References
-
Structural Basis and Targeting of the Interaction between Fibroblast Growth Factor-inducible 14 and Tumor Necrosis Factor-like Weak Inducer of Apoptosis. Journal of Biological Chemistry, 2013. URL:[Link]
Orthogonal Methods for Confirming the Identity of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1) is a complex synthetic small molecule characterized by a halogenated aromatic ring conjugated to a thiomorpholine system via an amide bond. Confirming the precise molecular identity and regiochemistry of such compounds requires moving beyond single-technique analysis. Employing a suite of orthogonal analytical methods is the gold standard for structural confirmation, ensuring accuracy and mitigating the risks of misidentification in pharmaceutical development[1].
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD) for the definitive characterization of this molecule.
Molecular Profile & Analytical Challenges
-
Chemical Formula: C₁₂H₁₄BrNOS
-
Exact Mass: 299.00 g/mol (for ⁷⁹Br)
-
Structural Features: A 4-bromo-3-methylphenyl moiety attached to a thiomorpholine ring via a carbonyl linker.
Key Analytical Challenges:
-
Isotopic Complexity: The presence of bromine necessitates high-resolution techniques to resolve the distinct isotopic signature[2].
-
Conformational Dynamics: The partial double-bond character of the amide C-N bond restricts rotation. At room temperature, this causes the thiomorpholine protons to experience different magnetic environments, leading to severe NMR signal broadening[3].
-
Regiochemistry: Distinguishing the 4-bromo-3-methyl substitution pattern from other regioisomers (e.g., 3-bromo-4-methyl) requires precise spatial data.
Comparative Evaluation of Orthogonal Methods
As a self-validating system, each analytical technique interrogates a different physicochemical property of the molecule. When integrated, they form an airtight proof of identity.
High-Resolution Mass Spectrometry (HRMS)
-
Causality & Performance: HRMS (ESI-TOF) provides the exact mass of the intact molecule. The presence of bromine creates a distinct ~1:1 intensity ratio of the[M+H]⁺ peaks at m/z 300.0054 (⁷⁹Br) and 302.0034 (⁸¹Br). This specific mass defect and isotopic pattern definitively confirm the elemental composition and the presence of exactly one bromine atom, ruling out non-halogenated impurities[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Causality & Performance: NMR maps the carbon-hydrogen framework. However, because the amide bond exhibits restricted rotation due to steric-induced conformational trapping, the thiomorpholine ring protons (N-CH₂ and S-CH₂) often appear as broad, unresolved multiplets at 298 K[3]. Variable Temperature (VT) NMR is required. By heating the sample, the thermal energy overcomes the rotational barrier, causing the signals to coalesce into sharp, interpretable peaks, thereby validating the amide backbone connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality & Performance: FT-IR is utilized to identify functional groups based on bond vibrations. The strong amide I band (C=O stretch) around 1630–1650 cm⁻¹ and the C-Br stretch in the fingerprint region provide a rapid, non-destructive orthogonal cross-check of the functional groups present[1].
Single-Crystal X-Ray Diffraction (SCXRD)
-
Causality & Performance: SCXRD provides the absolute 3D spatial arrangement of the atoms in the solid state. While MS and 1D NMR confirm connectivity, SCXRD definitively proves the 4-bromo-3-methyl regiochemistry, eliminating any ambiguity regarding the substitution pattern on the phenyl ring.
Quantitative Data Summary
The following table summarizes the comparative performance of each orthogonal method for this specific compound:
| Analytical Method | Target Property | Resolution / Accuracy | Structural Elucidation Power | Specificity for Target Molecule |
| HRMS (ESI-TOF) | Exact Mass & Isotopes | < 5 ppm mass error | Moderate (Formula only) | High (Definitive Br isotope pattern) |
| VT-NMR (¹H, ¹³C) | Atomic Connectivity | 0.001 ppm (Chemical Shift) | High (Backbone mapping) | High (Resolves amide rotamers) |
| FT-IR (ATR) | Functional Groups | 4 cm⁻¹ (Wavenumber) | Low (Functional groups only) | Moderate (Confirms C=O and C-Br) |
| SCXRD | 3D Regiochemistry | < 0.05 Å (Bond length) | Ultimate (Absolute structure) | Ultimate (Differentiates regioisomers) |
Experimental Protocols (Self-Validating Workflows)
Protocol A: HRMS (ESI-TOF) with Internal Calibration
Objective: Confirm exact mass and bromine isotopic pattern.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
-
Instrument Setup: Operate the ESI-TOF in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.
-
Data Acquisition: Infuse the sample at 10 µL/min. Simultaneously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a dual-sprayer source.
-
Self-Validation Mechanism: The continuous infusion of the lock-mass calibrant ensures that any instrumental drift is corrected in real-time. This validates that the < 5 ppm mass error is a true reflection of the molecule's identity, not an instrumental artifact.
Protocol B: Variable Temperature (VT) ¹H NMR for Amide Coalescence
Objective: Resolve thiomorpholine signal broadening caused by restricted C-N bond rotation.
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆).
-
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K (25 °C). Note the broad signals in the 2.5–4.0 ppm region corresponding to the thiomorpholine ring.
-
Stepwise Heating: Increase the probe temperature to 323 K (50 °C), allow 5 minutes for thermal equilibration, and re-acquire the spectrum. Continue heating in 10 K increments up to 363 K (90 °C) until the broad signals coalesce into sharp multiplets.
-
Self-Validation Mechanism: Cool the sample back to 298 K and acquire a final spectrum. The reversible re-broadening of the thiomorpholine signals acts as an internal control, proving the broadening is caused by dynamic restricted rotation[3], rather than poor magnetic shimming or sample degradation.
Mandatory Visualization
Logical workflow for confirming identity using orthogonal analytical techniques.
References
-
High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students Source: Journal of Chemical Education (ACS Publications) URL:[Link]
-
Modulations in restricted amide rotation by steric induced conformational trapping Source: Chemical Physics Letters (PMC / National Institutes of Health) URL:[Link]
Sources
Personal protective equipment for handling Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Chemical Identity: Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1) Molecular Formula: C12H14BrNOS
Executive Summary & Chemical Profiling
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of risk mitigation grounded in molecular properties. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is a highly specific synthetic building block frequently utilized in drug discovery and Structure-Activity Relationship (SAR) studies.
Understanding its structural components is critical for predicting its behavior and establishing a self-validating safety protocol:
-
Aryl Bromide Moiety: Halogenated aromatics are notorious for their potential to act as skin sensitizers and mild alkylating/arylating agents under specific biological conditions.
-
Thiomorpholine Ring: The inclusion of sulfur in the morpholine analog significantly increases the compound's lipophilicity (LogP). This means that if the compound contacts unprotected skin, it can partition into the lipid bilayer of the epidermis much faster than its oxygenated counterparts.
-
Methanone (Amide) Linkage: While chemically stable, this compound typically presents as a fine, crystalline powder that poses a distinct inhalation hazard due to electrostatic dispersion during weighing and transfer.
Mechanistic Justification for Personal Protective Equipment (PPE)
Standard laboratory safety protocols dictate baseline PPE, as outlined by [1], but the specific physicochemical properties of CAS 1713436-27-1 require targeted adjustments. We do not just wear gloves; we select the right polymer based on the solvent vehicle and the solute's lipophilicity.
Dermal Protection
-
Protocol: Double-gloving with 100% nitrile gloves (minimum 4 mil thickness, extended cuff).
-
Causality: The high lipophilicity of the thiomorpholine derivative facilitates rapid transdermal absorption. If handled as a dry powder, nitrile provides an excellent barrier. However, if dissolved in highly permeating solvents like DMSO or DMF (common vehicles for amides), the solvent acts as a carrier, drastically reducing the breakthrough time of the nitrile polymer. In such cases, the outer glove must be changed immediately upon contamination to prevent systemic exposure.
Respiratory Protection
-
Protocol: Handling strictly within a certified Class II, Type A2 Biological Safety Cabinet or a standard Chemical Fume Hood with a face velocity of 80-100 fpm.
-
Causality: Fine organic powders are highly susceptible to static cling and aerosolization. Inhalation of halogenated aromatics can cause acute respiratory tract irritation. If a fume hood is unavailable for bulk transfer, an N95 or P100 particulate respirator is mandatory to intercept aerosolized micro-particles.
Ocular Protection
-
Protocol: Snug-fitting, indirect-vented chemical splash goggles.
-
Causality: Standard safety glasses with side shields protect against ballistic hazards but fail to prevent fine dust ingress. The aryl bromide powder can cause severe mechanical and chemical irritation to the cornea.
Quantitative PPE Specifications Summary
| PPE Category | Specification | Mechanistic Rationale | Replacement Frequency |
| Gloves | Nitrile, >4 mil, extended cuff | Blocks lipophilic powder; prevents wrist exposure | Every 2 hours or immediately if contaminated |
| Eyewear | Indirect-vented goggles | Prevents ingress of aerosolized fine powder | Clean after every operational session |
| Body | Flame-resistant (FR) lab coat | Protects against static-ignition of solvent vapors | Weekly, or immediately upon spill |
| Respiratory | Fume Hood (80-100 fpm) | Captures airborne particulates during transfer | N/A (Ensure annual certification) |
Operational Workflow & Handling Protocols
This protocol is designed as a self-validating system; each step confirms the safety and integrity of the previous one, aligning with the [2].
Step 1: Pre-Operational Setup
-
Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static ionizing brush or a lint-free wipe lightly dampened with 70% isopropanol. Allow to dry. Reasoning: Reduces the electrostatic repulsion that causes the fine methanone powder to "jump" and aerosolize.
-
Environmental Control: Ensure the chemical fume hood sash is positioned at the certified working height to guarantee proper laminar flow.
Step 2: Weighing and Transfer
-
Place a pre-tared, anti-static weigh boat on the balance inside the fume hood.
-
Using a micro-spatula, slowly transfer the Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-.
-
Crucial Step: Cap the source vial before moving the weigh boat to the reaction vessel. This minimizes the risk of a catastrophic spill if the operator's hand slips.
Step 3: Solvent Addition
-
Transfer the powder to the reaction flask using a powder funnel to prevent neck-clinging.
-
Add the solvent (e.g., Dichloromethane or DMSO) slowly down the side of the flask.
-
Safety Check: Once in solution, the compound's bioavailability increases exponentially. Upgrade vigilance regarding splash hazards.
Spill & Disposal Logistics
Proper hazard identification and waste segregation are key to fulfilling the [3].
Solid Spill (Powder)
-
Do not sweep. Sweeping mechanically aerosolizes the aryl bromide powder.
-
Cover the spill with damp paper towels (using water or a 10% ethanol solution) to suppress dust.
-
Carefully scoop the damp material into a wide-mouth, sealable hazardous waste container.
-
Wash the area with soap and water, followed by an ethanol wipe to remove any residual lipophilic film.
Solution Spill (e.g., in DMSO)
-
Evacuate personnel from the immediate vicinity if the solvent volume is large.
-
Apply a universal chemical absorbent pad or vermiculite over the spill.
-
Collect the saturated absorbent and place it in a compatible, clearly labeled hazardous waste bin.
Waste Management
Dispose of all contaminated consumables (gloves, weigh boats, wipes) and chemical waste in accordance with institutional and federal guidelines. Segregate halogenated waste (containing the aryl bromide) from non-halogenated organic waste to prevent exothermic incompatibilities and comply with EPA disposal mandates.
Workflow Visualization
Operational workflow and PPE integration for handling halogenated thiomorpholine derivatives.
References
-
Title: Laboratory Safety | Office of Clinical and Research Safety Source: Vanderbilt University Medical Center URL: [Link]
-
Title: A Guide to Hazardous Materials and Laboratory Safety Source: OSHA Education Center URL: [Link]
-
Title: Fulfilling the OSHA Lab Standard Source: Lab Manager Magazine URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
